3,4-DAA
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17NO6 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid |
InChI |
InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7+ |
InChI Key |
HUBVPPBIEOCMIE-VQHVLOKHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC |
Synonyms |
2-[3-(3,4-dimethoxy-phenyl)-acryloylamino]-3-hydroxy-benzoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Adamantane Moiety: A Versatile Scaffold in Drug Discovery - A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique properties, including steric bulk, metabolic stability, and the ability to interact with specific biological targets, have led to the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of adamantane derivatives, with a primary focus on their well-established roles as antiviral and neurological agents. We will delve into the molecular interactions, signaling pathways, and experimental methodologies that underpin their therapeutic effects, presenting quantitative data and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.
Antiviral Mechanism of Action: Targeting the Influenza A M2 Proton Channel
The antiviral activity of first-generation adamantane derivatives, namely amantadine and rimantadine, is primarily directed against the influenza A virus. Their mechanism of action centers on the inhibition of the viral M2 protein, a proton-selective ion channel essential for viral replication.
Molecular Target: The M2 Proton Channel
The M2 protein forms a tetrameric ion channel in the viral envelope. During viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a process known as uncoating, which is necessary for the release of the viral genome into the cytoplasm and subsequent replication.
Amantadine and rimantadine act as non-competitive inhibitors of the M2 proton channel. They bind to a specific site within the pore of the channel, physically occluding it and thereby preventing proton translocation. Solid-state NMR studies have identified a high-affinity binding site for amantadine in the N-terminal lumen of the channel, surrounded by key residues such as Val27, Ala30, Ser31, and Gly34.
Signaling Pathway: Inhibition of Viral Uncoating
The binding of adamantane derivatives to the M2 channel disrupts the normal pH-mediated dissociation of the vRNP complex. This leads to the inhibition of viral uncoating and traps the viral genetic material within the endosome, effectively halting the viral replication cycle at an early stage.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The efficacy of adamantane derivatives against the influenza A M2 channel has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinity (Ki) values.
| Compound | Virus Strain/Target | Assay | Value | Reference(s) |
| Amantadine | Influenza A (wt) | Plaque Reduction Assay | 15.8 µM | |
| Amantadine | Influenza A (S31N mutant) | Plaque Reduction Assay | 237.0 µM | |
| Amantadine | SARS-CoV-2 | In vitro | 120 µM | |
| Rimantadine | Influenza A (wt) | Plaque Reduction Assay | <10 mM | |
| Rimantadine | SARS-CoV-2 | In vitro | 30-40 µM | |
| Novel Adamantane Derivatives (e.g., 3F4, 3F5) | SARS-CoV-2 | In vitro | 0.32 µM, 0.44 µM |
Note: The emergence of resistant strains, particularly with mutations at Ser31 (S31N), has significantly reduced the clinical efficacy of amantadine and rimantadine against seasonal influenza A.
Neurological Mechanism of Action: Modulation of NMDA Receptors
Memantine, a dimethyl derivative of amantadine, is a well-established therapeutic agent for the treatment of moderate-to-severe Alzheimer's disease. Its primary mechanism of action involves the modulation of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.
Molecular Target: The NMDA Receptor
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Pathological overactivation of NMDA receptors by glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the neuronal damage observed in Alzheimer's disease.
Memantine acts as a low-affinity, uncompetitive, open-channel blocker of the NMDA receptor. It binds to a site within the ion channel pore, accessible only when the channel is open. This voltage-dependent block is a key feature of its therapeutic profile. Under normal physiological conditions, the channel is transiently opened by glutamate, and memantine's rapid on-off kinetics allow for physiological synaptic transmission. However, under conditions of pathological, sustained glutamate release, memantine effectively blocks the excessive calcium influx, thereby mitigating excitotoxicity.
Signaling Pathway: Attenuation of Excitotoxicity
By selectively blocking the pathological activation of NMDA receptors, memantine helps to restore the signal-to-noise ratio of glutamatergic neurotransmission. This neuroprotective effect is believed to underlie its ability to improve cognitive function and slow the progression of symptoms in Alzheimer's disease.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The interaction of memantine and other adamantane derivatives with the NMDA receptor has been extensively studied using various electrophysiological and binding assays.
| Compound | Receptor/Subunit | Assay | Value | Reference(s) |
| Memantine | NMDA Receptor | Patch Clamp | IC50: 2.92 µM | |
| Memantine | NMDA Receptor (NR1a/NR2A) | Patch Clamp | IC50: 0.93 µM | |
| Memantine | NMDA Receptor (NR1a/NR2B) | Patch Clamp | IC50: 0.82 µM | |
| Memantine | NMDA Receptor (NR1a/NR2D) | Patch Clamp | IC50: 0.47 µM | |
| Memantine | NMDA Receptor | Radioligand Binding | Ki: 740 nM | |
| Amantadine | NMDA Receptor | Radioligand Binding | Ki: 11,000 nM |
Experimental Protocols
A variety of sophisticated experimental techniques are employed to elucidate the mechanism of action of adamantane derivatives. Below are detailed methodologies for key experiments.
Electrophysiological Recording of M2 Proton Channel Activity
Objective: To measure the inhibitory effect of adamantane derivatives on the proton conductance of the influenza A M2 ion channel.
Methodology:
-
Expression System: Xenopus laevis oocytes are microinjected with cRNA encoding the M2 protein.
-
Two-Electrode Voltage Clamp (TEVC):
-
Oocytes are placed in a recording chamber and perfused with a control buffer at a neutral pH (e.g., pH 7.4).
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a constant voltage (e.g., -20 mV).
-
The perfusion solution is switched to an acidic buffer (e.g., pH 5.5) to activate the M2 proton channels, and the resulting inward current is recorded.
-
The adamantane derivative is then added to the acidic perfusion solution at various concentrations, and the inhibition of the acid-activated current is measured.
-
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.
Patch-Clamp Electrophysiology of NMDA Receptor Modulation
Objective: To characterize the blocking kinetics and voltage dependency of memantine on NMDA receptors.
Methodology:
-
Cell Culture: Primary hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits are cultured on coverslips.
-
Whole-Cell Patch-Clamp:
-
A coverslip with cultured cells is placed in a recording chamber on an inverted microscope.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application: A rapid solution exchange system is used to apply glutamate and the NMDA receptor co-agonist glycine to activate the receptors, and the resulting inward current is recorded. Memantine is then co-applied with the agonists at various concentrations and at different holding potentials to assess its blocking and unblocking kinetics and voltage dependency.
-
Data Analysis: The IC50 value, on- and off-rates of the block, and the degree of voltage dependency are determined.
Site-Directed Mutagenesis of the M2 Proton Channel
Objective: To identify key amino acid residues involved in the binding of adamantane derivatives and the mechanism of drug resistance.
Methodology:
-
Mutagenesis: A plasmid containing the wild-type M2 gene is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide changes to introduce specific amino acid substitutions (e.g., S31N, V27A).
-
Expression and Functional Assay: The mutated M2 constructs are expressed in a suitable system (e.g., Xenopus oocytes or mammalian cells).
-
Inhibitor Testing: The inhibitory activity of amantadine or rimantadine on the mutant M2 channels is assessed using electrophysiological or other functional assays.
-
Analysis: The IC50 values for the mutant channels are compared to those of the wild-type channel to determine the impact of the mutation on drug sensitivity.
Conclusion and Future Directions
Adamantane derivatives have proven to be a remarkably successful class of therapeutic agents, with well-defined mechanisms of action in both antiviral and neurological contexts. Their ability to specifically target and modulate the function of ion channels, such as the influenza A M2 proton channel and the NMDA receptor, underscores the therapeutic potential of this unique chemical scaffold.
For antiviral drug development, the challenge of resistance necessitates the design of novel adamantane derivatives that can overcome common mutations in the M2 channel. Structure-based drug design, informed by detailed structural information of the drug-binding site, will be crucial in this endeavor.
In the realm of neurodegenerative diseases, the success of memantine has spurred interest in developing other adamantane-based compounds with improved or novel mechanisms of action. This includes the exploration of multi-target ligands that can simultaneously modulate different pathological pathways.
The continued investigation of the structure-activity relationships and the detailed molecular interactions of adamantane derivatives with their biological targets will undoubtedly pave the way for the development of the next generation of innovative therapeutics.
Discovery and history of aminoadamantanes
An In-Depth Technical Guide to the Discovery and History of Aminoadamantanes
Introduction
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon resembling a diamondoid structure, has become a privileged motif in medicinal chemistry. Its unique properties have led to the development of a class of drugs known as aminoadamantanes, which have found therapeutic applications in diverse areas, from antiviral to neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of the core aminoadamantane drugs, focusing on amantadine and memantine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways and processes.
The Dawn of Adamantane Chemistry: Discovery and Synthesis
The journey of aminoadamantanes begins with the discovery of their parent cage molecule, adamantane (C₁₀H₁₆). First isolated from crude petroleum in 1933, its synthesis was a significant challenge. The first successful, albeit low-yield, synthesis was achieved by Prelog and Seiwerth in 1941. However, it was the discovery of a Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene by Schleyer in the late 1950s that made adamantane and its derivatives readily accessible for broader chemical and pharmacological investigation.
The First Aminoadamantane: Synthesis of Amantadine
The first therapeutically significant aminoadamantane, 1-aminoadamantane hydrochloride, known as amantadine, was first synthesized in 1960 by Stetter and his colleagues.[1] The original synthesis laid the groundwork for future adamantane-based drug discovery.
Experimental Protocol: Original Synthesis of Amantadine (Stetter et al., 1960)
The classical synthesis of amantadine proceeds in two main steps from adamantane:
-
Step 1: Electrophilic Bromination of Adamantane.
-
Reagents: Adamantane, liquid bromine (Br₂).
-
Procedure: Adamantane is dissolved in an excess of liquid bromine and the mixture is heated. The reaction proceeds via an electrophilic substitution at one of the four equivalent tertiary (bridgehead) carbon atoms. The excess bromine is removed, often by reacting with a reducing agent like sodium bisulfite, to yield 1-bromoadamantane.[2][3][4]
-
Reaction: C₁₀H₁₆ + Br₂ → C₁₀H₁₅Br + HBr
-
-
Step 2: Ritter Reaction and Hydrolysis.
-
Reagents: 1-bromoadamantane, acetonitrile (CH₃CN), concentrated sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).
-
Procedure: 1-bromoadamantane is subjected to a Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid. This forms an N-acetylaminoadamantane intermediate.[1][5][6][7] The intermediate is then hydrolyzed under basic conditions (e.g., refluxing with NaOH in a suitable solvent like diethylene glycol) to cleave the acetyl group, yielding 1-aminoadamantane (amantadine). The free base is then typically converted to its hydrochloride salt for pharmaceutical use.[6]
-
Reaction:
-
C₁₀H₁₅Br + CH₃CN + H₂SO₄ → C₁₀H₁₅NHC(O)CH₃
-
C₁₀H₁₅NHC(O)CH₃ + NaOH + H₂O → C₁₀H₁₅NH₂ + CH₃COONa
-
C₁₀H₁₅NH₂ + HCl → C₁₀H₁₅NH₃⁺Cl⁻
-
-
Below is a diagram illustrating the general workflow for this foundational synthesis.
Antiviral Properties: The First Therapeutic Application
The first major breakthrough for aminoadamantanes came in 1963-1964 when amantadine was discovered to possess antiviral activity, specifically against the influenza A virus.[8] This discovery marked the advent of a new class of antiviral agents. Amantadine received approval for prophylaxis against influenza A in 1966.[9][10]
Mechanism of Action: M2 Proton Channel Inhibition
The antiviral action of amantadine is highly specific. It targets the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[11] This channel is crucial for the early stages of viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification is necessary for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm to initiate replication. Amantadine blocks this M2 channel, preventing acidification and trapping the virus in the endosome, thereby inhibiting its replication.[11] Influenza B viruses, which lack the M2 protein, are not susceptible to amantadine.
The signaling pathway below illustrates the role of the M2 channel in influenza A replication and the inhibitory action of amantadine.
Quantifying Antiviral Activity
The antiviral efficacy of amantadine and its derivatives is typically quantified using cell-based assays, such as the plaque reduction assay or by measuring channel inhibition directly using electrophysiology.
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay used to quantify the infectivity of a virus in the presence of an antiviral compound.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is seeded in multi-well plates.[12]
-
Virus-Drug Incubation: A known quantity of influenza A virus (measured in plaque-forming units, PFU) is incubated with serial dilutions of the antiviral drug (e.g., amantadine).[13]
-
Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the wells. The plates are incubated to allow for viral adsorption.[14][15]
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells.[12][13]
-
Plaque Development: The plates are incubated for several days to allow infected cells to lyse and form visible plaques.
-
Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in drug-treated wells is compared to untreated control wells.[13]
-
Data Analysis: The drug concentration that inhibits plaque formation by 50% (EC₅₀) is calculated.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
TEVC is an electrophysiological technique used to measure the ion flow through channels expressed in the membrane of large cells, typically Xenopus laevis oocytes.[16][17][18]
-
Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the influenza A M2 protein. The oocytes are incubated for 2-4 days to allow for protein expression on the cell membrane.
-
Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes: a voltage-sensing electrode and a current-injecting electrode.
-
Voltage Clamp: A feedback amplifier clamps the membrane potential at a set holding potential (e.g., -30 mV).
-
Channel Activation: The external solution is changed to one with a low pH (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current.
-
Inhibitor Application: The low pH solution containing various concentrations of the inhibitor (amantadine) is perfused over the oocyte. The drug blocks the channel, causing a reduction in the measured current.
-
Data Analysis: The inhibition of the current is measured at each drug concentration, and the data are fitted to a dose-response curve to determine the concentration that inhibits 50% of the channel activity (IC₅₀).[19]
| Compound | Target | Assay | Potency (IC₅₀) | Reference |
| Amantadine | Influenza A M2 (WT) | TEVC | 16.0 ± 1.1 µM | [19] |
| Amantadine | Influenza A M2 (S31N) | TEVC | 199.9 ± 1.1 µM | [19] |
| Amantadine | Influenza A M2 (L26F) | TEVC | 164.5 ± 14.4 µM | [20] |
| Rimantadine | Influenza A M2 (WT) | TEVC | ~15 µM | [19] |
A Serendipitous Turn: Aminoadamantanes in Neurology
The history of aminoadamantanes took an unexpected turn in 1968 when a patient taking amantadine for influenza prophylaxis reported a marked improvement in her Parkinson's disease symptoms.[9] This serendipitous discovery led to clinical trials, and in 1973, the FDA approved amantadine for the treatment of Parkinson's disease.[9] This opened a new chapter for these molecules as neuromodulatory agents.
Amantadine in Parkinson's Disease
The mechanism of amantadine in Parkinson's disease is not fully elucidated but is understood to be multifactorial. Its primary benefits are thought to stem from its ability to modulate dopaminergic and glutamatergic neurotransmission. It acts as a weak, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and is also believed to enhance dopamine release and inhibit its reuptake.
| Study | N (Amantadine) | Primary Outcome Measure | Result (Amantadine vs. Placebo) | Reference |
| Multi-center, RCT | 36 | Rush Dyskinesia Rating Scale (RDRS) | 64% improved vs. 16% improved (OR: 6.7) | [21] |
| Multi-center, RCT | 36 | UPDRS-IVa (Dyskinesia) | -1.83 score change vs. -0.03 | [21] |
| Pooled Phase 3 | 101 | "Off" Time | -1.2 hours/day (p < 0.001) | [22] |
| Pooled Phase 3 | 101 | "On" Time with Troublesome Dyskinesia | -2.0 hours/day (p < 0.001) | [22] |
| EASE LID 2 (Open-Label) | 223 | MDS-UPDRS Part IV | Sustained reduction over 100 weeks | [23][24] |
Development of Memantine for Alzheimer's Disease
Building on the neurological activity of amantadine, a second-generation aminoadamantane, memantine (1-amino-3,5-dimethyladamantane), was developed. First synthesized in 1963 by Eli Lilly, its central nervous system activity was noted in the early 1970s.[25] It was eventually developed by Merz Pharmaceuticals for neurological disorders. The critical discovery of its mechanism as an NMDA receptor antagonist was made in 1989.[26] This provided a strong rationale for its use in Alzheimer's disease, where glutamatergic excitotoxicity is a key pathological feature. Memantine was approved in the US in 2003 for the treatment of moderate-to-severe Alzheimer's disease.[25]
Mechanism of Action: Uncompetitive NMDA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the brain, and its action at NMDA receptors is fundamental for learning and memory. However, excessive glutamate can lead to overstimulation of NMDA receptors, causing an influx of Ca²⁺ that triggers neurotoxic pathways. Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist. Its properties are key to its therapeutic effect:
-
Uncompetitive: It only binds within the ion channel when it is opened by glutamate and a co-agonist (glycine or D-serine).
-
Voltage-Dependent: At normal resting membrane potentials, the channel is blocked by Mg²⁺. When the neuron is depolarized, Mg²⁺ is expelled, allowing ion flow. Memantine can then enter and block the channel.
-
Low Affinity & Fast Kinetics: Memantine's relatively low affinity and fast on/off binding kinetics mean it can leave the channel when a large, transient "phasic" glutamate signal (associated with normal learning) occurs. However, it remains effective at blocking the low-level, persistent "tonic" activation of the receptor that is thought to be pathological.
This preferential blocking of pathological signaling while sparing physiological signaling distinguishes it from high-affinity NMDA antagonists, which can cause significant side effects.
Quantifying Neurological Activity
The efficacy of memantine has been established in numerous clinical trials, and its binding affinity for the NMDA receptor has been determined through radioligand binding assays.
| Parameter | Amantadine | Memantine | Reference |
| NMDA Receptor Affinity (Ki) | ~11,000 nM | ~500 - 1,000 nM | [26][27][28] |
| NMDA Receptor IC₅₀ (Whole-Cell) | ~35 - 50 µM | ~0.5 - 1 µM | [27][29] |
Clinical Efficacy of Memantine in Moderate-to-Severe Alzheimer's Disease
| Study | N (Memantine) | Primary Outcome Measure | Result (Mean Change, Memantine vs. Placebo) | Reference |
| Reisberg et al. (28-week) | 126 | SIB | +0.9 vs. -2.5 (p < 0.001) | [30] |
| Reisberg et al. (28-week) | 126 | ADCS-ADL₁₉ | -2.0 vs. -3.4 (p = 0.03) | [30] |
| Tariot et al. (24-week, +AChEI) | 341 | SIB | +2.2 vs. -0.4 (p = 0.001) | [31] |
| Tariot et al. (24-week, +AChEI) | 341 | CIBIC-Plus | 3.8 vs. 4.1 (p = 0.008) | [31][32] |
SIB: Severe Impairment Battery; ADCS-ADL: Alzheimer's Disease Cooperative Study - Activities of Daily Living; CIBIC-Plus: Clinician's Interview-Based Impression of Change Plus Caregiver Input; AChEI: Acetylcholinesterase Inhibitor.
Conclusion
The discovery and development of aminoadamantanes represent a remarkable journey in medicinal chemistry, from an obscure hydrocarbon to multifaceted therapeutic agents. The story began with the synthesis of amantadine and its unexpected discovery as an antiviral agent, leading to the elucidation of a novel mechanism of action involving the M2 proton channel. A second wave of discovery, initiated by a serendipitous clinical observation, repositioned these molecules as crucial neuromodulatory agents. This led to the rational development of memantine, a second-generation compound that has become a cornerstone in the management of moderate-to-severe Alzheimer's disease by targeting pathological NMDA receptor activity. The history of aminoadamantanes underscores the value of both rational design and serendipity in drug discovery and continues to inspire the development of new adamantane-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 3. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 4. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 5. Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amantadine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza virus plaque assay [protocols.io]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. iitri.org [iitri.org]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 19. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neurologylive.com [neurologylive.com]
- 23. neurologylive.com [neurologylive.com]
- 24. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 25. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Memantine - Wikipedia [en.wikipedia.org]
- 28. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 29. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. accessdata.fda.gov [accessdata.fda.gov]
- 32. lupin.com [lupin.com]
The Versatile Diamondoid: A Technical Review of 1,3-Diaminoadamantane Applications
For Researchers, Scientists, and Drug Development Professionals
The rigid, cage-like structure of adamantane has long captured the interest of chemists, offering a unique scaffold for the development of novel materials and therapeutics. Among its many derivatives, 1,3-diaminoadamantane stands out as a particularly versatile building block, finding applications in fields ranging from antiviral drug discovery to the synthesis of high-performance polymers and advanced porous materials. This in-depth technical guide explores the core applications of 1,3-diaminoadamantane, presenting key quantitative data, detailed experimental protocols, and visual representations of associated chemical and biological pathways.
Synthesis of 1,3-Diaminoadamantane: A Foundational Overview
The synthesis of 1,3-diaminoadamantane is a critical first step for its various applications. Several synthetic routes have been reported, with a common and effective method involving the bromination of adamantane followed by amination.[1]
A widely adopted procedure begins with the electrophilic bromination of adamantane to yield 1,3-dibromoadamantane. This intermediate is then subjected to amination, often using urea in the presence of an acid catalyst, to produce the target 1,3-diaminoadamantane.[2] The overall yield for this two-step process can be significant, with reports of up to 51.26% from adamantane.[2]
Experimental Protocol: Synthesis of 1,3-Diaminoadamantane
This protocol is adapted from a reported high-yield synthesis.[2]
Step 1: Synthesis of 1,3-Dibromoadamantane
-
In a round-bottom flask, dissolve adamantane in a suitable solvent such as dichloromethane.
-
Add iron powder to act as a catalyst.
-
Slowly add liquid bromine to the stirred mixture at room temperature.
-
Continue stirring for 24 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite to remove excess bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure 1,3-dibromoadamantane.
Step 2: Synthesis of 1,3-Diaminoadamantane
-
In a reaction vessel, combine 1,3-dibromoadamantane, urea, and a high-boiling point solvent like diphenyl ether.
-
Add trifluoroacetic acid (TFA) as a catalyst.
-
Heat the mixture to approximately 180°C and maintain for 1.5 hours with stirring.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).
-
Acidify the organic extract with hydrochloric acid to protonate the diamine, facilitating its separation from the organic phase.
-
Neutralize the acidic aqueous layer with a base, such as sodium hydroxide, to deprotonate the diamine.
-
Extract the free diamine into an organic solvent.
-
Dry the organic extract and remove the solvent under reduced pressure to obtain 1,3-diaminoadamantane.
Antiviral Drug Development: A Promising Scaffold
The adamantane cage has a well-established history in antiviral drug development, with amantadine and rimantadine being early examples of successful influenza A inhibitors. 1,3-Diaminoadamantane provides a scaffold for the development of new antiviral agents with potentially broader activity and improved resistance profiles.
The general workflow for antiviral drug discovery involves several key stages, from initial screening of a compound library to preclinical and clinical trials.
Quantitative Data: Antiviral Activity of 1,3-Diaminoadamantane Derivatives
The antiviral efficacy of compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency.
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Aminoadamantane Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | |
| Aminoadamantane Derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | |
| Aminoadamantane Derivative 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | |
| Glycyl-rimantadine | Influenza A/Hongkong/68 | Not Specified | 0.11 µg/mL |
Experimental Protocol: General Antiviral Screening (CPE Reduction Assay)
This protocol outlines a common method for initial in vitro screening of antiviral compounds based on the reduction of the cytopathic effect (CPE).[3]
-
Cell Culture: Plate a suitable host cell line (e.g., Vero 76 cells) in 96-well microplates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Infection: Add the test compounds at various concentrations to the cell monolayers. Subsequently, infect the cells with the target virus. Include control wells with uninfected cells, infected cells without any compound, and infected cells with a known antiviral drug.
-
Incubation: Incubate the plates until a significant cytopathic effect (typically >80%) is observed in the virus control wells.
-
Quantification of Cell Viability: Use a cell viability assay, such as the neutral red uptake assay, to quantify the number of viable cells in each well.
-
Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
High-Performance Polymers: Enhancing Thermal Stability
The rigid and bulky nature of the 1,3-diaminoadamantane unit makes it an excellent monomer for the synthesis of high-performance polymers, particularly polyimides. The incorporation of the adamantane cage into the polymer backbone can significantly enhance thermal stability, as indicated by high glass transition temperatures (Tg).[4]
The synthesis of polyimides from 1,3-diaminoadamantane typically involves a two-step process: the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.
Quantitative Data: Thermal Properties of Adamantane-Based Polyimides
The thermal stability of polymers is a critical parameter for many applications. The glass transition temperature (Tg) and the decomposition temperature (Td) are key indicators of a polymer's performance at elevated temperatures.
| Diamine Monomer | Dianhydride Monomer | Tg (°C) | Td at 10% weight loss (°C) | Reference |
| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Various Aromatic Dianhydrides | 248 - 308 | > 500 | [5] |
| 1,3-bis(4-aminophenyl) adamantane (ADMDA) | Commercial Dianhydrides | 285 - 440 | Not Specified | [4] |
Experimental Protocol: Synthesis of Adamantane-Based Polyimides
This protocol describes a general two-stage synthesis of polyimides.[5][6]
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged reaction flask, dissolve the 1,3-diaminoadamantane derivative in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Gradually add an equimolar amount of a solid aromatic dianhydride to the stirred diamine solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a vacuum oven or under a nitrogen atmosphere using a step-wise heating program. A typical program might involve heating at 100°C, 200°C, and finally 300°C, holding at each temperature for a specified time to ensure complete conversion of the poly(amic acid) to the polyimide and removal of the solvent and water.
-
After cooling, the resulting polyimide film can be removed from the glass plate.
Materials Science: Building Blocks for Porous Frameworks
The well-defined geometry and rigidity of 1,3-diaminoadamantane make it a desirable building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).[7] These materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis.[7]
Quantitative Data: Properties of Adamantane-Based Porous Materials
The performance of porous materials is often characterized by their Brunauer-Emmett-Teller (BET) surface area and pore volume.
| Material Type | Adamantane-Based Building Block | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Microporous Organic Framework | 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | 442 - 665 | Not Specified | [8] |
| Covalent Organic Framework (COF-42) | 2,5-Diethoxyterephthalohydrazide and trigonal trialdehydes | 720 | Not Specified | [9] |
| Metal-Organic Framework | Adamantane-based ligands | Not Specified | Not Specified | [10] |
Note: Data for MOFs and COFs specifically derived from 1,3-diaminoadamantane is limited in the reviewed literature. The table provides examples of adamantane-based porous materials to illustrate their potential properties.
Catalysis: An Emerging Frontier
While the use of 1,3-diaminoadamantane in catalysis is a less explored area compared to its other applications, its derivatives have shown potential as ligands for metal-based catalysts and as organocatalysts. The rigid adamantane backbone can provide steric bulk and influence the stereoselectivity of catalytic reactions.[11][12] Further research is needed to fully elucidate the catalytic potential of 1,3-diaminoadamantane and its complexes.
Conclusion
1,3-Diaminoadamantane has proven to be a remarkably versatile and valuable building block in modern chemistry. Its unique diamondoid structure imparts desirable properties to a wide range of materials and molecules. In drug discovery, it serves as a robust scaffold for the development of novel antiviral agents. In polymer science, its incorporation leads to the creation of high-performance polyimides with exceptional thermal stability. Furthermore, its rigid and well-defined geometry makes it a promising component for the construction of advanced porous materials like MOFs and COFs. As research continues to uncover new synthetic methodologies and applications, the importance of 1,3-diaminoadamantane in the development of advanced materials and therapeutics is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 12. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Diaminoadamantane (CAS 10303-95-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and commercial availability of 1,3-Diaminoadamantane (CAS 10303-95-4). This unique, rigid diamine serves as a critical building block in medicinal chemistry, materials science, and chemical synthesis, offering a scaffold for the development of novel therapeutics and high-performance materials.
Core Properties of 1,3-Diaminoadamantane
1,3-Diaminoadamantane, also known by its IUPAC name Tricyclo[3.3.1.1³,⁷]decane-1,3-diamine, is a white crystalline solid characterized by a rigid, cage-like adamantane core with two primary amine functionalities.[1] This structure imparts unique properties such as high thermal stability, steric bulk, and specific reactivity, making it a valuable intermediate in various chemical transformations.[1][2]
Physicochemical Data
The following table summarizes the key physicochemical properties of 1,3-Diaminoadamantane.
| Property | Value | Reference(s) |
| CAS Number | 10303-95-4 | [1][3] |
| IUPAC Name | adamantane-1,3-diamine | [3] |
| Synonyms | 1,3-Adamantanediamine, Tricyclo[3.3.1.1³,⁷]decane-1,3-diamine | [1][4] |
| Molecular Formula | C₁₀H₁₈N₂ | [1][3] |
| Molecular Weight | 166.26 g/mol | [3] |
| Boiling Point | 248.6 ± 8.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 122.0 ± 17.9 °C | [5] |
| Appearance | White to Almost white powder to lump | [1] |
| Solubility | The hydrochloride salt is soluble in water. | [1] |
Synthesis and Experimental Protocols
The most common and well-documented synthesis of 1,3-Diaminoadamantane involves a two-step process starting from adamantane: bromination followed by amination.[1][5]
Experimental Protocol: Synthesis of 1,3-Diaminoadamantane
Step 1: Synthesis of 1,3-Dibromoadamantane [1][5]
-
To a stirred mixture of adamantane and iron powder in dichloromethane (CH₂Cl₂), add liquid bromine at room temperature.
-
Maintain the reaction at this temperature for 24 hours.
-
Upon completion, treat the reaction mixture with an aqueous solution of sodium sulfite to quench excess bromine.
-
Concentrate the organic layer to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield 1,3-dibromoadamantane as a white crystalline solid. A typical yield is around 72%.[1][5]
Step 2: Amination of 1,3-Dibromoadamantane [1][5]
-
In a round-bottom flask pre-heated to 140 °C in an oil bath, add 1,3-dibromoadamantane, urea, and trifluoroacetic acid to diphenyl ether as a high-boiling point solvent.[5]
-
Stir the mixture and heat to the desired reaction temperature for the specified time (e.g., 180°C for 1.5 hours).[1][5]
-
After the reaction, cool the mixture and extract the product with chloroform.
-
Acidify the organic layer with 2M HCl, separate the aqueous layer, and then basify it with NaOH to a pH of 11.[5]
-
Extract the aqueous solution with chloroform, dry the combined organic layers over magnesium sulfate (MgSO₄), and concentrate under vacuum to obtain the crude 1,3-Diaminoadamantane.
-
Further purification can be achieved by vacuum distillation to yield the final product as a white solid.[5]
Caption: Synthetic workflow for 1,3-Diaminoadamantane.
Applications in Research and Development
1,3-Diaminoadamantane is a versatile building block with significant applications in several fields.[2]
Pharmaceutical and Medicinal Chemistry
The adamantane cage is a recognized pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates.[2][6] 1,3-Diaminoadamantane serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][7]
Notably, it is a precursor to derivatives like Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[8][9] The amino groups on the adamantane scaffold provide reactive sites for further functionalization, allowing for the construction of complex molecules with potential therapeutic activities.[2]
References
- 1. Adamantane-1,3-diamine | 10303-95-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Adamantane-1,3-diamine | C10H18N2 | CID 213512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adamantane-1,3-diamine 10303-95-4 | TCI AMERICA [tcichemicals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Diaminoadamantane from Adamantane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Diaminoadamantane is a key bicyclic diamine utilized as a building block in medicinal chemistry and materials science. Its rigid, cage-like structure imparts unique properties to polymers, and its derivatives have shown potential as therapeutic agents. This document provides detailed protocols for the synthesis of 1,3-diaminoadamantane starting from adamantane, focusing on a common and efficient two-step synthetic route.
Overall Synthesis Workflow
The synthesis of 1,3-diaminoadamantane from adamantane is typically achieved through a two-step process:
-
Bromination of Adamantane: Adamantane undergoes electrophilic substitution to yield 1,3-dibromoadamantane.
-
Amination of 1,3-Dibromoadamantane: The dibrominated intermediate is then converted to 1,3-diaminoadamantane.
Caption: Overall workflow for the synthesis of 1,3-diaminoadamantane.
Step 1: Synthesis of 1,3-Dibromoadamantane
This step involves the direct bromination of adamantane at the tertiary bridgehead positions. The reaction is typically catalyzed by a Lewis acid or metallic iron.
Experimental Protocol: Bromination of Adamantane
Materials:
-
Adamantane
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Iron powder (Fe)
-
Aqueous sodium sulfite solution (Na₂SO₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of adamantane and iron powder is suspended in dichloromethane.
-
The flask is cooled in an ice bath.
-
Liquid bromine is added dropwise to the stirred mixture at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched by the careful addition of an aqueous sodium sulfite solution to neutralize any excess bromine.
-
The organic layer is separated using a separatory funnel, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude solid.
-
The crude product is purified by recrystallization from methanol to afford pure 1,3-dibromoadamantane as a white solid.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | Adamantane | [1] |
| Product | 1,3-Dibromoadamantane | [1] |
| Yield | 72% | [1] |
| Melting Point | 112-113 °C | [1] |
| Appearance | White solid | [1] |
Step 2: Synthesis of 1,3-Diaminoadamantane
The conversion of 1,3-dibromoadamantane to 1,3-diaminoadamantane can be achieved through various methods. A convenient and effective method involves amination with urea in the presence of trifluoroacetic acid.
Experimental Protocol: Amination of 1,3-Dibromoadamantane with Urea
Materials:
-
1,3-Dibromoadamantane
-
Urea (CO(NH₂)₂)
-
Trifluoroacetic acid (TFA)
-
Diphenyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
pH meter or pH paper
Procedure: [1]
-
A mixture of 1,3-dibromoadamantane, urea, and diphenyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Trifluoroacetic acid is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period.
-
After cooling to room temperature, the mixture is acidified with hydrochloric acid.
-
The aqueous layer is separated and then neutralized with a sodium hydroxide solution.
-
The neutralized aqueous solution is extracted with chloroform.
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield crude 1,3-diaminoadamantane, which can be further purified if necessary.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 1,3-Dibromoadamantane | [1] |
| Product | 1,3-Diaminoadamantane | [1] |
| Reagents | Urea, Trifluoroacetic Acid | [1] |
| Solvent | Diphenyl ether | [1] |
| Yield | 71.2% | [1] |
| Overall Yield (from Adamantane) | 51.26% | [1] |
Alternative Amination Route: Ritter Reaction
An alternative pathway for the amination involves a Ritter-type reaction, which proceeds through a diacetylamino intermediate followed by hydrolysis.
Caption: Ritter reaction pathway for the synthesis of 1,3-diaminoadamantane.
The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which in this case is the carbocation generated from 1,3-dibromoadamantane in the presence of a strong acid.[2][3] The resulting N,N'-diacetyl-1,3-diaminoadamantane is then hydrolyzed to yield the final product.[4][5]
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trifluoroacetic acid is a strong, corrosive acid. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane and chloroform are volatile and potentially carcinogenic. All manipulations should be performed in a fume hood.
-
Reactions involving strong acids and heating should be conducted with caution, using appropriate glassware and heating apparatus.
Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.
References
Experimental protocol for 1,3-dibromoadamantane amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Disubstituted adamantane derivatives are crucial building blocks in medicinal chemistry and materials science due to their rigid, three-dimensional structure. This application note provides a detailed experimental protocol for the amination of 1,3-dibromoadamantane, a key intermediate in the synthesis of various biologically active compounds and functional materials. The protocol described herein is a robust and scalable method for producing 1,3-diaminoadamantane.
Reaction Mechanism
The amination of 1,3-dibromoadamantane proceeds through a nucleophilic substitution reaction. Given the tertiary nature of the bridgehead carbons of the adamantane cage, the reaction is likely to follow an SN1-type mechanism. This involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the amine nucleophile.[1] Trifluoroacetic acid can be used to facilitate the cleavage of the C-Br bond, promoting the formation of the carbocation.[2]
Experimental Protocol: Synthesis of 1,3-Diaminoadamantane
This protocol is adapted from established literature procedures for the amination of 1,3-dibromoadamantane using urea as the amine source.[2][3]
Materials:
-
1,3-Dibromoadamantane (C₁₀H₁₄Br₂)
-
Urea (CH₄N₂O)
-
Trifluoroacetic Acid (TFA, CF₃COOH)
-
Diphenyl ether (C₁₂H₁₀O)
-
Chloroform (CHCl₃)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromoadamantane and urea. A molar ratio of 1:2 to 1:10 (1,3-dibromoadamantane to urea) is recommended.[3]
-
Solvent and Catalyst Addition: Add a high-boiling point solvent such as diphenyl ether.[2][3] Subsequently, add a catalytic amount of trifluoroacetic acid.[2]
-
Reaction: Heat the mixture to 180°C with vigorous stirring for 1.5 hours.[2]
-
Work-up:
-
Purification:
-
Extract the basified aqueous layer with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield 1,3-diaminoadamantane.[2]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the amination of 1,3-dibromoadamantane.
| Reactant | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantane | Bromine, Iron powder | Dichloromethane | Iron | Room Temp | 24 | 72 | [2] |
| 1,3-Dibromoadamantane | Urea | Diphenyl ether | Trifluoroacetic Acid | 180 | 1.5 | - | [2] |
Note: The yield for the direct amination step from 1,3-dibromoadamantane was not explicitly stated in the referenced literature, but the overall synthesis of adamantane-1,3-diamine from adamantane achieves yields up to 72%.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,3-diaminoadamantane.
Reaction Mechanism Pathway
Caption: Proposed SN1-type reaction mechanism for the amination.
References
Application of 1,3-Diaminoadamantane in Advanced Polymer Synthesis
Introduction:
1,3-Diaminoadamantane is a unique diamine monomer characterized by a rigid, three-dimensional diamondoid cage structure. Its incorporation into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and increased glass transition temperatures (Tg). These attributes make polymers derived from 1,3-diaminoadamantane suitable for high-performance applications in fields such as microelectronics, aerospace, and advanced composites. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides and polyimides based on 1,3-diaminoadamantane.
I. Polymer Systems and Applications
The rigid and bulky nature of the adamantane cage disrupts polymer chain packing, leading to materials with high thermal stability and good solubility in organic solvents. The primary applications of 1,3-diaminoadamantane in polymer chemistry are in the synthesis of high-performance polyamides and polyimides.
-
Polyamides: The incorporation of 1,3-diaminoadamantane into polyamide chains enhances their thermal resistance and mechanical properties compared to conventional aliphatic or aromatic polyamides. These materials can be used in applications requiring high-temperature stability and durability.
-
Polyimides: Adamantane-based polyimides exhibit exceptionally high glass transition temperatures, excellent thermal and oxidative stability, and good mechanical properties.[1] They are often colorless and transparent, making them suitable for optical and optoelectronic applications.[1]
II. Quantitative Data Summary
The properties of polymers derived from 1,3-diaminoadamantane and its derivatives are summarized in the tables below. These tables provide a comparative overview of their thermal and mechanical characteristics.
Table 1: Thermal Properties of Adamantane-Based Polymers
| Polymer Type | Monomers | Tg (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) |
| Polyamide | 1,3-Bis(4-aminophenyl)adamantane + Aliphatic Dicarboxylic Acids | >150 | - | - | - |
| Polyamide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) + Isophthaloyl Chloride | >350 | >450 | - | - |
| Polyimide | 1,3-Bis(4-aminophenyl) adamantane (ADMDA) + Commercial Dianhydrides | 285 - 440 | - | >500 | - |
| Polyimide | 2,2-Bis[4-(4-aminophenoxy)phenyl]adamantane + Aromatic Dianhydrides | 248 - 308 | - | >500 | - |
| Polyimide | 1,3-Diaminoadamantane + Aromatic Dianhydrides | 179 - 187 | up to 354 | - | - |
Table 2: Mechanical Properties of Adamantane-Based Polyimide Films
| Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 1,3-Bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) + Dianhydrides | Inferior to ADMDA-derived polymers | - | - |
| 1,3-Bis(fluoro-aminophenyl) adamantane (FADMDA) + Dianhydrides | - | Lower than ADMDA-based polymers | Higher than ADMDA-based ones |
III. Experimental Protocols
A. Synthesis of Adamantane-Based Polyamides
1. Low-Temperature Solution Polycondensation
This method is suitable for the synthesis of polyamides from 1,3-diaminoadamantane and aromatic dicarboxylic acid chlorides.
-
Materials:
-
1,3-Diaminoadamantane
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Pyridine
-
Methanol
-
Acetone
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-diaminoadamantane and a catalytic amount of LiCl in anhydrous DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride, either as a solid or as a solution in DMAc, to the stirred diamine solution.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The resulting viscous polymer solution is then poured into a non-solvent such as methanol or water with vigorous stirring to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with water and then methanol to remove unreacted monomers and salts.
-
The purified polymer is dried in a vacuum oven at 60-80 °C overnight.
-
2. Phosphorylation Polycondensation
This method allows for the direct polycondensation of dicarboxylic acids with diamines.[2]
-
Materials:
-
1,3-Bis(4-aminophenyl)adamantane
-
Aliphatic or aromatic dicarboxylic acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Calcium Chloride (CaCl2)
-
Ethanol
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dicarboxylic acid, anhydrous calcium chloride, and pyridine in NMP.
-
To this solution, add an equimolar amount of the adamantane-containing diamine and triphenyl phosphite.[2]
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 3-4 hours with continuous stirring.[3]
-
After cooling to room temperature, pour the viscous solution into ethanol to precipitate the polymer.
-
Filter the polymer, wash with hot ethanol and then water, and dry under vacuum at 80 °C.[3]
-
B. Synthesis of Adamantane-Based Polyimides
1. Two-Step Synthesis via Poly(amic acid)
This is a widely used method for preparing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization.[4]
-
Materials:
-
1,3-Diaminoadamantane
-
Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
-
-
Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of 1,3-diaminoadamantane in anhydrous DMAc.
-
Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.
-
-
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the cyclodehydration to the polyimide.[4]
-
After cooling, the resulting polyimide film can be peeled from the glass substrate.
-
-
Step 2: Chemical Imidization (Alternative)
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash, and dry.
-
-
C. Polymer Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized polymers.
-
Protocol:
-
Prepare a thin film of the polymer or mix a small amount of the powdered polymer with KBr to form a pellet.
-
Record the FTIR spectrum over a range of 4000-400 cm-1.
-
For polyamides, look for characteristic absorption bands around 3300 cm-1 (N-H stretching) and 1650 cm-1 (amide I, C=O stretching).[5]
-
For polyimides, confirm the formation of the imide ring by the appearance of characteristic absorption bands around 1780 cm-1 (asymmetric C=O stretching), 1720 cm-1 (symmetric C=O stretching), and 1370 cm-1 (C-N stretching).[5] The disappearance of amic acid bands is also indicative of complete imidization.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To obtain detailed information about the polymer structure.
-
Protocol:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6, DMAc-d9).
-
Record 1H NMR and 13C NMR spectra.
-
For adamantane-containing polymers, characteristic peaks for the adamantane protons will be observed in the aliphatic region (typically 1.5-2.5 ppm in 1H NMR).
-
Analyze the aromatic region to confirm the structure of the aromatic monomers used.
-
3. Thermal Analysis (TGA and DSC)
-
Purpose: To evaluate the thermal stability and transitions of the polymers.
-
Thermogravimetric Analysis (TGA) Protocol:
-
Place a small sample (5-10 mg) of the polymer in an alumina pan.
-
Heat the sample from room temperature to 800-900 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[6][7]
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC) Protocol:
-
Seal a small sample (5-10 mg) of the polymer in an aluminum pan.
-
Heat the sample to a temperature above its expected Tg, then cool it down, and reheat it at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[6]
-
IV. Visualizations
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. impactfactor.org [impactfactor.org]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
1,3-Diaminoadamantane: A Versatile Building Block in Organic Synthesis for Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminoadamantane is a unique, rigid, and sterically hindered diamine that has garnered significant interest as a versatile building block in organic synthesis. Its three-dimensional diamondoid cage structure imparts desirable physicochemical properties to target molecules, including high thermal stability, lipophilicity, and metabolic resistance. These characteristics make it a valuable scaffold in the design and synthesis of a wide array of functional molecules, from advanced polymers and materials to potent therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 1,3-diaminoadamantane in the synthesis of bioactive molecules and advanced materials.
Applications of 1,3-Diaminoadamantane
The bifunctionality of 1,3-diaminoadamantane allows for its incorporation into a variety of molecular architectures. Key application areas include:
-
Pharmaceuticals and Drug Discovery: The adamantane cage can serve as a lipophilic anchor, enhancing the ability of a drug candidate to cross cell membranes. Its rigid structure can also orient pharmacophoric groups in a precise three-dimensional arrangement, leading to high-affinity interactions with biological targets. Derivatives of 1,3-diaminoadamantane have been investigated for their potential as antiviral, anticancer, and enzyme-inhibiting agents.[1]
-
Polymer Chemistry: Incorporation of the bulky and rigid adamantane cage into polymer backbones can significantly enhance the thermal stability and mechanical properties of the resulting materials. Polyamides and polyimides derived from 1,3-diaminoadamantane are of interest for applications requiring high-performance materials.
-
Materials Science: As a difunctional linker, 1,3-diaminoadamantane can be used in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and well-defined geometry of the diamine can lead to the formation of highly ordered, porous materials with potential applications in gas storage, separation, and catalysis.[2]
Experimental Protocols
I. Synthesis of Bioactive Molecules: Schiff Base Derivatives
Schiff bases derived from 1,3-diaminoadamantane are a class of compounds with potential biological activities, including antioxidant properties. The following protocol details the synthesis of a bis-Schiff base from a 1,3-diaminoadamantane derivative and an aromatic aldehyde.
Reaction Scheme:
Materials:
-
1,3-bis(4-aminophenyl)adamantane
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Pyridine
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 1,3-bis(4-aminophenyl)adamantane in 35 mL of absolute ethanol.
-
Add 2 equivalents of the aromatic aldehyde to the solution.
-
Add 0.5 mL of pyridine to the reaction mixture as a catalyst.
-
Reflux the reaction mixture for 5-6 hours.
-
After cooling to room temperature, filter the resulting precipitate.
-
Recrystallize the crude product from absolute ethanol to obtain the purified bis-Schiff base derivative.
Quantitative Data:
| Derivative (Substituent on Aldehyde) | Yield (%) |
| 4-Hydroxy | 72% |
| 4-Methoxy | 65% |
| 4-Chloro | 58% |
| 4-Nitro | 43% |
Data adapted from a study on the synthesis of new (Bis) Schiff base derivatives based on adamantane.[2]
II. Synthesis of High-Performance Polymers: Polyamides
The reaction of 1,3-diaminoadamantane with diacyl chlorides yields polyamides with high thermal stability. The following is a general procedure for the synthesis of a polyamide from a 1,3-diaminoadamantane derivative and an aliphatic dicarboxylic acid.
Reaction Scheme:
Materials:
-
1,3-Bis(4-aminophenyl)adamantane
-
Dicarboxylic acid (e.g., oxalic acid, succinic acid)
-
Anhydrous Calcium Chloride
-
Triphenylphosphite (TPP)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 1 equivalent of the diamino monomer (e.g., 1,3-Bis(4-aminophenyl)adamantane), 1 equivalent of the dicarboxylic acid, anhydrous calcium chloride, triphenylphosphite, N-methyl-2-pyrrolidone, and pyridine.
-
Reflux the mixture at 80°C for 15 minutes.
-
After the reaction, cool the mixture and precipitate the polymer by adding water, followed by ethanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by dissolving it in DMSO and re-precipitating it with ethanol. Repeat this process three times.
-
Dry the final polymer product in a vacuum oven at 50°C for 1 hour.
Quantitative Data:
| Diamine Monomer | Dicarboxylic Acid | Polymer Yield (%) |
| 1,3-Bis(4-aminophenyl)adamantane | Oxalic Acid | 85% |
| 1,3-Bis(4-aminophenyl)adamantane | Succinic Acid | 82% |
| 1,3-Bis(3-methyl-4-aminophenyl)adamantane | Maleic Acid | 78% |
Data adapted from a study on the synthesis of a new aliphatic polyamide based on adamantane derivatives.
III. Synthesis of Advanced Materials: Metal-Organic Frameworks (MOFs)
1,3-Diaminoadamantane can be employed as a rigid organic linker in the solvothermal synthesis of MOFs. The following is a general protocol for the synthesis of a hypothetical MOF using 1,3-diaminoadamantane and a metal salt.
Reaction Scheme:
Materials:
-
1,3-Diaminoadamantane
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Organic linker with coordinating groups (e.g., 1,4-benzenedicarboxylic acid - H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a Teflon-lined autoclave, dissolve 1,3-diaminoadamantane and the co-linker (e.g., H₂BDC) in a mixture of DMF and ethanol.
-
In a separate vial, dissolve the metal salt in DMF.
-
Slowly add the metal salt solution to the linker solution with stirring.
-
Seal the autoclave and heat it in an oven at a temperature between 80°C and 120°C for 24-72 hours.
-
After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the MOF product under vacuum.
Note: The specific reaction conditions (temperature, time, solvent ratios, and reactant concentrations) will need to be optimized for the desired MOF structure and properties.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Adamantane-Based Antivirals
Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. Their mechanism of action involves the inhibition of the M2 proton channel, a protein essential for the viral replication cycle.
References
Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Diaminoadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the rigid, three-dimensional adamantane cage structure into polymer backbones offers a powerful strategy for designing high-performance materials. 1,3-Diaminoadamantane, as a bulky and thermally stable diamine monomer, is a key building block in the synthesis of advanced polymers such as polyimides and polyamides. The unique geometry of the adamantane moiety disrupts polymer chain packing, leading to enhanced solubility, while its inherent rigidity and thermal stability contribute to exceptionally high glass transition temperatures (Tg) and robust mechanical properties.[1][2] These characteristics make adamantane-containing polymers highly attractive for applications in aerospace, microelectronics, gas separation membranes, and other demanding fields.[3]
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides and polyamides using 1,3-diaminoadamantane.
Data Presentation
The following tables summarize the thermal and mechanical properties of various high-performance polymers synthesized from adamantane-containing diamines, including 1,3-diaminoadamantane and its derivatives. This data allows for a comparative analysis of the impact of the adamantane structure on key polymer characteristics.
Table 1: Thermal Properties of Adamantane-Containing Polyimides
| Polymer ID | Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Reference |
| Co-PI (Q3) | 6FDA/BPDA | TFMB/DAA (1.30 mol%) | 374 | > 530 | [4][5] |
| ADMDA-based | Various | 1,3-bis(4-aminophenyl)adamantane | 285 - 440 | - | [4] |
| DMADMDA-based | Various | 1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane | Higher than ADMDA-based | - | [4] |
| FADMDA-based | Various | 1,3-bis(fluoro-aminophenyl)adamantane | Lower than ADMDA-based | - | [4] |
| Adamantane-dietheramine based | Various | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248 - 308 | > 500 | [6] |
DAA: 1,3-Diaminoadamantane; 6FDA: Hexafluoroisopropylidene diphthalic anhydride; BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; TFMB: 2,2′-Bis(trifluoromethyl)benzidine.
Table 2: Mechanical Properties of Adamantane-Containing Polyimides
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| Co-PI (Q3) | > 145 | - | - | [4][5] |
| AD-PIs | 98 - 158 | Lower with increased AD content | 2.8 - 3.4 | [1] |
| DMADMDA-based | Inferior to ADMDA-based | - | - | [4] |
| FADMDA-based | Lower elongation | Lower elongation | Higher | [4] |
AD-PIs: Adamantane-based polyimides
Table 3: Properties of Adamantane-Containing Polyamides
| Polymer ID | Diacid Chloride | Diamine | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) | Reference | |---|---|---|---|---|---| | AAPB-based | Various aromatic | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 0.43 - 1.03 | 240 - 300 | > 450 |[7] | | Spiro-adamantane based | IPC, 6FC | spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) | - | > 350 | > 450 |[3] |
IPC: Isophthaloyl chloride; 6FC: 2,2-bis(4-carboxyphenyl) hexafluoropropane dichloride
Experimental Protocols
Protocol 1: Synthesis of a Copolyimide from 1,3-Diaminoadamantane (DAA), 6FDA, BPDA, and TFMB
This protocol is adapted from a procedure for the synthesis of high-transparency copolyimides.[4][5]
Materials:
-
1,3-Diaminoadamantane (DAA)
-
Hexafluoroisopropylidene diphthalic anhydride (6FDA)
-
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)
-
2,2′-Bis(trifluoromethyl)benzidine (TFMB)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TFMB and DAA in DMAc at room temperature. The molar ratio of the diamines can be varied to achieve desired properties.
-
Once the diamines are fully dissolved, add 6FDA and BPDA as solid powders to the solution in a specific molar ratio. The total molar amount of dianhydrides should be equivalent to the total molar amount of diamines.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.
-
For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution. The mixture is then stirred at room temperature for 12 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C overnight.
Protocol 2: General One-Step High-Temperature Solution Polycondensation for Polyimide Synthesis
This protocol is a general method for synthesizing adamantane-containing polyimides.[8]
Materials:
-
Adamantane-containing diamine (e.g., 1,3-diaminoadamantane)
-
Aromatic dianhydride (e.g., BPDA or 6FDA)
-
1,2-dichlorobenzene (DCB) or m-cresol
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the adamantane-containing diamine, the aromatic dianhydride, and the solvent (DCB or m-cresol).
-
Heat the reaction mixture to 180-200 °C with constant stirring under a slow nitrogen flow.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the polymer solution to room temperature.
-
Precipitate the polyimide by pouring the solution into a non-solvent such as methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum at 100-150 °C.
Protocol 3: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This is a general procedure for the synthesis of polyamides from a diamine and a diacid chloride.[2]
Materials:
-
1,3-Diaminoadamantane
-
Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl)
-
Pyridine
Procedure:
-
In a dry, nitrogen-purged flask, dissolve 1,3-diaminoadamantane and LiCl in NMP.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the diacid chloride to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into water or methanol.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and then with ethanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C.
Visualizations
Caption: General workflow for the synthesis and characterization of adamantane-based polymers.
Caption: Structure-property relationship of adamantane-containing polymers.
Caption: Signaling pathway for the two-step synthesis of polyimides.
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Evaluation of Antimicrobial Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and antimicrobial evaluation of various adamantane derivatives. The incorporation of the bulky, lipophilic adamantane cage into different molecular scaffolds has been shown to yield compounds with significant antimicrobial properties, making them promising candidates for novel therapeutic agents.[1][2][3] This guide covers the synthesis of several classes of adamantane derivatives, standardized protocols for assessing their antimicrobial activity, and a summary of their efficacy.
Overview of Synthetic Strategies
The adamantane moiety can be incorporated into a wide range of chemical structures to enhance biological activity.[2] Its high lipophilicity is believed to facilitate the molecule's ability to permeate microbial cell membranes.[1][4] Common synthetic strategies involve starting with commercially available adamantane precursors like 1-aminoadamantane, 1-adamantanecarboxylic acid, or 1-adamantanol.
This document details protocols for three major classes of antimicrobial adamantane derivatives:
-
Adamantane-Isothiourea Hybrids
-
Adamantane-Containing Schiff Bases
-
Adamantane-Phthalimide Derivatives
Experimental Protocols
Protocol 2.1: Synthesis of Adamantane-Isothiourea Derivatives
This protocol describes the synthesis of S-benzyl-N-adamantyl-isothiourea derivatives, which have shown potent, broad-spectrum antibacterial activity.[1] The reaction proceeds via the S-alkylation of an N-(adamantan-1-yl)carbothioamide precursor.
Materials:
-
N-(adamantan-1-yl)morpholine-4-carbothioamide (1.0 mmol)
-
Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) (1.0 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetone (20 mL)
-
Ethanol for crystallization
Procedure:
-
A mixture of N-(adamantan-1-yl)morpholine-4-carbothioamide, the appropriate benzyl bromide, and anhydrous potassium carbonate is prepared in acetone.[1]
-
The reaction mixture is heated under reflux for 4-6 hours.
-
The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo).[1]
-
The resulting residue is washed with water (20 mL) to remove inorganic salts.
-
The solid product is collected by filtration, dried, and then purified by crystallization from ethanol or an aqueous ethanol solution.[1]
-
The structure of the final compound is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][5]
Protocol 2.2: Synthesis of Adamantane-Containing Schiff Bases
Schiff bases derived from 1-aminoadamantane and various benzaldehydes have demonstrated notable antifungal properties.[6][7]
Materials:
-
1-aminoadamantane (1.0 mmol)
-
Substituted benzaldehyde (e.g., 2-chloro-3,4-dimethoxybenzaldehyde) (1.0 mmol)
-
Absolute ethanol (15 mL)
Procedure:
-
Dissolve 1-aminoadamantane in absolute ethanol.
-
Add the substituted benzaldehyde to the solution.
-
Heat the mixture under reflux for 3-4 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the resulting crystalline solid by filtration.
-
Wash the crystals with cold ethanol and dry them.
-
Confirm the structure using IR, ¹H-NMR, and elemental analysis.[6]
Protocol 2.3: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Stock solutions of adamantane derivatives (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock test compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Antimicrobial Activity Data
The antimicrobial efficacy of adamantane derivatives is typically evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The data below is a summary from various studies.
Table 1: Antibacterial Activity of Selected Adamantane Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Phthalimide | 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | 0.022 | - | - | - | [8] |
| Phthalimide | 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | 0.05 | - | - | - | [8] |
| Hydrazide-Hydrazone | Compound 9 (unspecified structure) | 125 | 250 | >1000 | >1000 | [2] |
| Hydrazide-Hydrazone | Compound 14 (unspecified structure) | 250 | 500 | >1000 | >1000 | [2] |
Table 2: Antifungal Activity of Selected Adamantane Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Candida albicans | Candida krusei | Candida parapsilosis | Reference |
| Schiff Base | 1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantane | - | 32 | 32 | [6][7] |
| Isothiourea | 4-bromobenzyl analogue | Moderate Activity | - | - | [5] |
| Hydrazide-Hydrazone | Compound 9 (unspecified structure) | 500 | - | - | [2] |
Proposed Mechanism of Action
While the exact signaling pathways for the antimicrobial action of these adamantane derivatives are not fully elucidated, a prominent hypothesis involves their interaction with and disruption of the microbial cell membrane. The high lipophilicity of the adamantane cage is thought to facilitate its insertion into the lipid bilayer of the cell membrane. This can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. This is often referred to as membranotropic activity.[2]
Conclusion
Adamantane derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. The synthetic protocols provided herein are robust and can be adapted to generate a wide variety of novel structures. The significant activity, particularly against Gram-positive bacteria like S. aureus, highlights their potential for further development.[2][8] Future research should focus on optimizing the structures to enhance activity against Gram-negative bacteria and fungi, while also investigating their precise mechanisms of action and potential for cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Adamantane Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adamantane, a rigid and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been exploited to design novel therapeutic agents with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. The introduction of an adamantane moiety can significantly enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]
The evaluation of the cytotoxic potential of novel adamantane derivatives is a critical step in the drug discovery and development process. In vitro cytotoxicity assays are fundamental tools for screening compounds, determining their potency (e.g., IC50 values), and elucidating their mechanisms of action. This document provides detailed application notes and protocols for commonly employed in vitro cytotoxicity assays for novel adamantane compounds, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation: Cytotoxicity of Novel Adamantane Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various novel adamantane derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values (µM) of Adamantane-Linked Isothiourea Derivatives
| Compound | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) |
| Compound 5 | >50 | 8.31 | >50 | 9.10 | 7.70 |
| Compound 6 | 9.80 | 6.40 | 8.90 | 7.20 | 3.86 |
| Doxorubicin | 0.41 | 0.33 | 0.25 | 0.29 | 0.37 |
Data extracted from a study on adamantane-linked isothiourea derivatives.[3]
Table 2: IC50 Values (µM) of Thiazolidine-Adamantane Hybrids
| Compound | HepG2 (Liver) | PC-3 (Prostate) | A549 (Lung) | NIH/3T3 (Fibroblast) |
| 4a | 24.3 | 29.7 | 10.2 | >100 |
| 4b | 45.1 | 55.2 | 18.9 | >100 |
| 4c | 38.5 | 47.1 | 15.7 | >100 |
| 4d | 62.3 | 76.4 | 25.4 | >100 |
| 4f | 78.9 | 96.8 | 32.1 | >100 |
| 4g | 55.8 | 68.4 | 22.7 | >100 |
| Doxorubicin | 1.2 | 1.5 | 0.8 | 5.6 |
Data from a study on the synthesis and cytotoxic effects of novel adamantane-thiazolidine derivatives. Note that compound 4e was found to be non-cytotoxic.[4]
Table 3: Cytotoxicity Data of a Benzimidazole Derivative (se-182)
| Cell Line | IC50 (µM) |
| A549 (Lung) | 15.80 |
| HepG2 (Liver) | 15.58 |
| MCF-7 (Breast) | - |
| DLD-1 (Colon) | - |
| Cisplatin (Control) | 37.32 (for HepG2) |
This study highlighted the potent effect of se-182 on A549 and HepG2 cell lines.[5][6]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. Given the lipophilic nature of many adamantane compounds, special attention should be paid to their solubility in culture media. It is often necessary to prepare stock solutions in an organic solvent like DMSO and then dilute them to the final concentration in the assay medium, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.5%).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel adamantane compounds in culture medium from a stock solution (typically in DMSO). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as in the MTT assay (steps 1 and 2). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The incubation time may need to be optimized depending on the cell type and the extent of cytotoxicity.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay is a fluorescent/colorimetric assay that uses the redox indicator resazurin to measure cell viability. In viable cells, resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent).
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as in the MTT assay (steps 1 and 2).
-
AlamarBlue™ Addition: After the desired treatment period, add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and experimental conditions.
-
Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader. Fluorescence measurement is generally more sensitive.
-
Data Analysis: Calculate the percentage of viable cells by comparing the fluorescence or absorbance values of treated cells to those of the vehicle control.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of novel adamantane compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Signaling Pathways
Several signaling pathways have been implicated in the cytotoxic effects of adamantane derivatives. The following diagrams illustrate two such pathways.
1. TLR4-MyD88-NF-κB Signaling Pathway
Some adamantane-linked isothiourea derivatives have been shown to suppress tumor growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which can lead to apoptosis.[3]
Caption: Inhibition of TLR4-MyD8D-NF-κB pathway by adamantane compounds.
2. EGFR Signaling Pathway and Apoptosis
Certain adamantane derivatives can induce apoptosis by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Modulation of EGFR signaling and induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative | AVESİS [avesis.usak.edu.tr]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Adamantane Derivatives with EGFR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4][5] Adamantane, a bulky, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[6][7][8] Its unique properties can enhance the binding affinity and pharmacokinetic profiles of drug candidates.[6] This document provides detailed protocols and application notes for the molecular docking of adamantane derivatives with EGFR, a computational technique to predict their binding interactions and guide the design of novel EGFR inhibitors.[9][10]
EGFR Signaling Pathway
EGFR signaling is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4][5] This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately regulate gene transcription and cellular processes like proliferation and survival.[2][4][5]
Figure 1: Simplified EGFR Signaling Pathway.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The general workflow involves preparing the protein and ligand structures, defining a binding site, running the docking simulation, and analyzing the results.
Figure 2: General Molecular Docking Workflow.
Data Presentation: Adamantane Derivatives Targeting EGFR
The following table summarizes the molecular docking results and biological activity of selected adamantane derivatives against EGFR from various studies.
| Compound ID/Series | EGFR PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| Thiazolo-thiadiazole adamantane derivative 17 | 1M17 | - | -19.19 to -22.07 | 71.5 (WT), 0.27-0.78 (L858R/T790M) | [11][12] |
| Adamantane-1,3,4-thiadiazole derivatives | 1M17 | - | - | - | [12] |
| Adamantanyl-based thiadiazolyl pyrazoles (APP) | 3W33 | - | - | - | [6] |
| N'-(adamantan-2-ylidene)-benzohydrazide derivatives | 1M17 | -8.6 | - | 1.22 µM (MCF-7) | [13] |
| Erlotinib (Reference) | 1M17 | -9.192 | -19.10 | 0.21 (L858R/T790M) | [11][14] |
| Lapatinib (Reference) | - | - | - | 31.8 (WT), 39.53 (mutant) | [11] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for performing molecular docking of adamantane derivatives with EGFR using common software tools like AutoDock.
Protocol 1: Protein Preparation
-
Obtain EGFR Structure: Download the X-ray crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is co-crystallized with the inhibitor erlotinib.[15][16]
-
Clean the Protein:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, AutoDock Tools).
-
Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands.[17][18]
-
If multiple chains are present, retain only the chain corresponding to the EGFR kinase domain (typically chain A).
-
-
Prepare the Receptor for Docking:
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure:
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[21]
-
-
Prepare Ligand for Docking:
Protocol 3: Grid Generation and Docking
-
Define the Binding Site:
-
The binding site is typically defined as a 3D grid box centered on the active site of the receptor.[9]
-
For PDB ID 1M17, the grid box can be centered on the position of the co-crystallized inhibitor, erlotinib.[15]
-
A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å, ensuring it encompasses the entire active site.
-
-
Generate Grid Parameter File:
-
Using the docking software's tools (e.g., AutoGrid for AutoDock), generate the grid parameter file that defines the center and dimensions of the grid box.
-
-
Run the Docking Simulation:
-
Use a docking program like AutoDock Vina or Glide to perform the docking calculation.[14][15]
-
The software will explore various conformations (poses) of the ligand within the defined grid box and score them based on a scoring function.[10]
-
Typically, a Lamarckian Genetic Algorithm is used for the conformational search.
-
Protocol 4: Analysis of Results
-
Examine Binding Energies:
-
The primary output is a ranked list of ligand poses based on their predicted binding affinity (e.g., in kcal/mol).[22] The pose with the lowest binding energy is considered the most favorable.
-
-
Visualize Interactions:
-
Load the docked protein-ligand complex into a molecular visualization tool.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the adamantane derivative and the key amino acid residues in the EGFR active site.
-
-
Compare with Reference Compounds:
-
Dock known EGFR inhibitors (e.g., Erlotinib) using the same protocol to validate the docking procedure and provide a benchmark for the binding affinities of the novel adamantane derivatives.[14]
-
Structure-Activity Relationship (SAR) Logic
The insights from molecular docking can be used to establish a Structure-Activity Relationship (SAR), guiding the optimization of lead compounds.
Figure 3: Logic Diagram for SAR-guided Drug Design.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bbrc.in [bbrc.in]
- 15. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diaminoadamantane
Welcome to the technical support center for the synthesis of 1,3-diaminoadamantane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1,3-diaminoadamantane?
A1: Common starting materials include adamantane, 1,3-dibromoadamantane, and 1,3-adamantanedicarboxylic acid. The choice of starting material often depends on the desired scale, cost, and available laboratory equipment.
Q2: What are the main synthetic routes to produce 1,3-diaminoadamantane?
A2: Several synthetic methods have been reported for the synthesis of 1,3-diaminoadamantane. Some of the most common approaches include:
-
Amidation of 1,3-dibromoadamantane with urea in the presence of an acid catalyst.[1][2]
-
Hofmann rearrangement of adamantane-1,3-dicarboxamide.
-
Schmidt reaction on 1,3-diadamantyl dicarboxylate.
-
Reduction of 1,3-dinitroadamantane.[2]
-
Hydrolysis of diacetylamino derivatives of adamantane.[2]
Q3: I am getting a very low yield. What are the potential reasons?
A3: Low yields in the synthesis of 1,3-diaminoadamantane can stem from several factors. Please refer to our Troubleshooting Guide for a detailed breakdown of potential issues and their solutions, covering aspects from reactant quality to reaction conditions and work-up procedures.
Q4: How can I purify the final product?
A4: Purification of 1,3-diaminoadamantane typically involves a multi-step process. A common procedure includes:
-
Acidification of the reaction mixture to protonate the diamine, making it water-soluble.
-
Extraction with an organic solvent to remove non-basic impurities.
-
Basification of the aqueous layer to deprotonate the diamine, causing it to precipitate or be extractable into an organic solvent.
-
Extraction of the free diamine with a suitable organic solvent (e.g., chloroform, dichloromethane).
-
Drying of the organic extract over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
Removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or sublimation if necessary.
Q5: Are there any specific safety precautions I should take?
A5: Yes. 1,3-Diaminoadamantane is corrosive and can cause severe skin burns and eye damage.[3] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhaling dust or vapors. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3-diaminoadamantane, with a focus on the popular method starting from 1,3-dibromoadamantane and urea.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate reaction temperature: The reaction may not have reached the required activation energy. 2. Poor quality of starting materials: Impurities in 1,3-dibromoadamantane or urea can inhibit the reaction. 3. Insufficient acid catalyst: The acid catalyst is crucial for the reaction to proceed.[1] 4. Moisture in the reaction: Water can react with the intermediates and reduce the yield. | 1. Ensure the reaction is heated to the optimal temperature (e.g., 180 °C for the urea method) and that the temperature is monitored accurately.[1] 2. Use freshly purified starting materials. 1,3-Dibromoadamantane can be recrystallized from methanol.[1] 3. Verify the amount and concentration of the acid catalyst (e.g., trifluoroacetic acid). 4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Formation of Side Products | 1. Overheating or prolonged reaction time: This can lead to decomposition or the formation of polymeric byproducts. 2. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete reaction or side reactions. | 1. Carefully control the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC-MS. 2. Accurately measure and use the optimal molar ratios of reactants as specified in the protocol. |
| Difficulties in Product Isolation | 1. Emulsion formation during extraction: This can make phase separation difficult. 2. Product precipitation at the wrong stage: The diamine salt may precipitate if the pH is not sufficiently low during the acidic wash, or the free base may not precipitate fully if the pH is not high enough during basification. 3. Product is highly soluble in the aqueous phase: This can lead to low recovery during extraction. | 1. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. 2. Carefully monitor and adjust the pH of the aqueous solution during the acidification (to pH < 2) and basification (to pH > 11) steps.[1] 3. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Purification Challenges | 1. Oily product instead of solid: This could be due to residual solvent or impurities. 2. Product discoloration: This may indicate the presence of impurities from the reaction or decomposition. | 1. Ensure all solvent is removed under high vacuum. If the product remains oily, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Recrystallization from a suitable solvent system can also help. 2. The product can be decolorized by treating a solution with activated charcoal followed by filtration. Recrystallization is also an effective method for removing colored impurities. |
Experimental Protocols
Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea
This protocol is adapted from the work of Zhu et al. (2011).[1]
Materials:
-
1,3-Dibromoadamantane
-
Urea
-
Trifluoroacetic acid (TFA)
-
Diphenyl ether (solvent)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Magnesium sulfate (MgSO₄) or other suitable drying agent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromoadamantane, urea, trifluoroacetic acid, and diphenyl ether.
-
Heat the reaction mixture to 180 °C in an oil bath and maintain this temperature with stirring for 1.5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 2M HCl solution to the flask and stir until the solid product dissolves.
-
Transfer the mixture to a separatory funnel. The aqueous layer contains the protonated diamine.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove the diphenyl ether and other non-basic impurities.
-
Carefully basify the aqueous layer with a NaOH solution until the pH is greater than 11. This will precipitate the 1,3-diaminoadamantane as a free base.[1]
-
Extract the aqueous suspension multiple times with chloroform.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude 1,3-diaminoadamantane.
-
The product can be further purified by recrystallization or sublimation.
Quantitative Data
The yield of 1,3-diaminoadamantane is highly dependent on the reaction conditions. The following table summarizes the effect of varying reactant molar ratios, temperature, and time on the product yield, based on the synthesis from 1,3-dibromoadamantane (10 mmol) and urea in diphenyl ether.[1]
| Entry | Urea (mmol) | TFA (mmol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 30 | 0 | 160 | 2.0 | 0.0 |
| 2 | 30 | 10 | 160 | 1.0 | 12.5 |
| 3 | 30 | 20 | 160 | 1.0 | 50.5 |
| 4 | 30 | 20 | 180 | 1.0 | 68.9 |
| 5 | 30 | 30 | 180 | 1.5 | 69.6 |
| 6 | 50 | 30 | 180 | 1.5 | 71.2 |
Data sourced from Zhu, H., Guo, J., & Yang, C. (2011). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 23(12), 5432-5434.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 1,3-diaminoadamantane.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of Adamantane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of adamantane derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of adamantane derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Adamantane Bromination
-
Question: My bromination of adamantane is resulting in a low yield of the desired 1-bromoadamantane, and I'm observing the formation of polybrominated byproducts. What could be the cause and how can I improve the selectivity?
-
Answer: Low yields and the formation of di- or tri-brominated adamantanes are common issues in adamantane bromination. The primary cause is often an overly reactive brominating agent or prolonged reaction times, leading to substitution at multiple bridgehead positions.
Troubleshooting Steps:
-
Control Reaction Stoichiometry: Carefully control the molar ratio of bromine to adamantane. Using a significant excess of bromine will favor polysubstitution. Start with a 1:1 molar ratio and adjust as needed.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC-MS or TLC. Shorter reaction times can help minimize the formation of polybrominated species. While refluxing in bromine is a common method, consider running the reaction at a lower temperature to improve selectivity.[1]
-
Choice of Brominating Agent: While liquid bromine is effective, other brominating agents might offer better control. For instance, using N-bromosuccinimide (NBS) can sometimes provide milder reaction conditions.[2] A method using 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in trichloromethane has been reported to give high purity 1-bromoadamantane.[3]
-
Catalyst Choice: The presence of a Lewis acid catalyst is often necessary for dibromination.[1][4] For monosubstitution, a catalyst may not be required. If you are aiming for 1,3-dibromoadamantane, a combination of boron tribromide and aluminum bromide has been shown to be effective.[4]
-
Purification: If polybrominated byproducts are formed, they can be challenging to separate. Recrystallization from a suitable solvent like methanol is a common purification method.[5]
-
Issue 2: Side Reactions and Rearrangements in Friedel-Crafts Alkylation
-
Question: I am attempting a Friedel-Crafts alkylation with an adamantyl halide and an aromatic substrate, but I am getting a mixture of products, including isomers and polyalkylated species. How can I minimize these side reactions?
-
Answer: Friedel-Crafts alkylation reactions are prone to several side reactions, including carbocation rearrangements and polyalkylation, which can lead to complex product mixtures and purification challenges.[6][7]
Troubleshooting Steps:
-
Carbocation Stability: The adamantyl cation is relatively stable, which can sometimes lead to rearrangements depending on the substrate and reaction conditions. Using a less reactive Lewis acid or running the reaction at a lower temperature may help to suppress these rearrangements.
-
Polyalkylation: The initial alkylated product is often more reactive than the starting material, leading to further alkylation.[6][8] To minimize this, use a large excess of the aromatic substrate relative to the adamantyl halide. This statistical advantage will favor monoalkylation.
-
Alternative Acylation-Reduction Strategy: A reliable method to avoid the issues of polyalkylation and carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[9] The acyl group is deactivating, which prevents further substitution on the aromatic ring.[9][10] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
-
Catalyst and Solvent Choice: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and solvent can significantly impact the reaction outcome.[10] Experiment with different catalysts and solvent systems to find the optimal conditions for your specific substrates.
-
Frequently Asked Questions (FAQs)
-
Question: What is a common method for the synthesis of Amantadine?
-
Answer: A widely used method for synthesizing amantadine involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid to form N-(1-adamantyl)formamide. This intermediate is then hydrolyzed using an acid or base to yield amantadine, which can be converted to its hydrochloride salt.[11][12] One-pot procedures from 1-bromoadamantane using urea have also been developed to improve efficiency.[13][14]
-
Question: How is Memantine typically synthesized?
-
Answer: Memantine (1-amino-3,5-dimethyladamantane) synthesis often starts from 1,3-dimethyladamantane. A common route involves a Ritter-type reaction with formamide and nitric acid to produce N-formamido-3,5-dimethyladamantane. This intermediate is then hydrolyzed with hydrochloric acid to give memantine hydrochloride.[15][16][17] An alternative approach involves the direct amination of 1-bromo-3,5-dimethyladamantane with urea.[18]
-
Question: What are the best practices for purifying adamantane derivatives?
-
Answer: Purification of adamantane derivatives often relies on their crystalline nature.
-
Recrystallization: This is the most common method. The choice of solvent is crucial and often determined empirically. Methanol, ethanol, and hexane are frequently used solvents.[5]
-
Column Chromatography: For less crystalline or more complex mixtures, silica gel column chromatography can be effective.[18]
-
Sublimation: Due to their high symmetry and volatility, some adamantane derivatives can be purified by sublimation.
-
-
Question: How can I improve the regioselectivity of functionalization at the C-2 (secondary) position of the adamantane core?
-
Answer: Functionalization of the adamantane core typically favors the more reactive C-1 and C-3 (tertiary) bridgehead positions. Achieving selectivity for the C-2 (secondary) position is a significant challenge. Directed synthesis, where a functional group is first installed at a bridgehead position and then used to direct subsequent reactions to the adjacent C-2 position, is a common strategy. Radical-based functionalization reactions can also sometimes provide different selectivity profiles compared to ionic reactions.
Quantitative Data Summary
The following tables summarize reaction yields for the synthesis of key adamantane derivatives under different reported conditions.
Table 1: Synthesis of Amantadine Hydrochloride
| Starting Material | Reagents | Key Conditions | Overall Yield | Reference |
| 1-Bromoadamantane | Formamide, H₂SO₄, then HCl | Two steps, one-pot | 88% | [11] |
| 1-Bromoadamantane | Urea, Diphenyl ether, then HCl | 175°C, 1 hour | Not specified | [11] |
| 1-Bromoadamantane | Formamide, H₂SO₄, then KOH/HCl | Two steps | 92% (intermediate) | [12] |
| 1-Bromoadamantane | Urea, Methanol, TBAI, HCl | One-pot, phase transfer catalysis | High | [13] |
| 1-Bromoadamantane | Urea | 175°C, 1 hour | 81% | [14] |
Table 2: Synthesis of Memantine Hydrochloride
| Starting Material | Reagents | Key Conditions | Overall Yield | Reference |
| 1,3-Dimethyladamantane | Nitric acid, Formamide, then HCl | Two steps, one-pot, 85°C | 83% | [15][16][17] |
| 1-Bromo-3,5-dimethyladamantane | Urea, Diphenyl ether, then HCl | Direct amination | 75.81% | [18] |
| 1,3-Dimethyladamantane | Nitric acid, Acetonitrile, then NaOH/HCl | Two steps | 85% | [19] |
Experimental Protocols
Protocol 1: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [12]
-
Step 1: Synthesis of N-(1-adamantyl)formamide.
-
To a stirred solution of formamide (13.5 mL, 0.33 mol) at 85°C, add 1-bromoadamantane (6.6 g, 0.03 mol).
-
Heat the reaction mixture to 90°C.
-
Carefully add concentrated sulfuric acid (9.0 mL, 0.168 mol) dropwise and maintain the temperature at 90°C for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and slowly pour it into ice-cold water (60 mL).
-
Stir the resulting suspension at 0-5°C for 1 hour.
-
Filter the white precipitate, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.
-
-
Step 2: Hydrolysis to Amantadine Hydrochloride.
-
Prepare a solution of 86% potassium hydroxide (10.8 g, 0.165 mol) in water (2.5 mL) and propylene glycol (25 mL).
-
Add the N-(1-adamantyl)formamide (5.5 g, 0.03 mol) to this solution.
-
Heat the mixture at 135°C for 7 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add ice-cold water (70 mL).
-
Extract the product with dichloromethane (120 mL).
-
Wash the organic layer with water and then treat with aqueous HCl to precipitate amantadine hydrochloride.
-
Filter the solid and dry to obtain the final product.
-
Protocol 2: Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane [15]
-
One-pot reaction:
-
Slowly add 1,3-dimethyladamantane (197.1 g, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20-25°C over 30 minutes with stirring.
-
Continue stirring for 1 hour.
-
Add formamide (440 mL, 10.8 mol) over 30 minutes.
-
Heat the mixture to 85°C over 2 hours.
-
After the reaction is complete, cool the mixture to 5-10°C and pour it into ice-cold water (2000 mL).
-
Extract the mixture with dichloromethane (2400 mL).
-
Wash the organic layer with a 10% sodium hydroxide solution and then with water.
-
Dry the organic layer and evaporate the solvent to obtain crude N-formyl-1-amino-3,5-dimethyladamantane as an oil.
-
To this oil, add a mixture of 36% hydrochloric acid (840 mL, 10.08 mol) and water (720 mL).
-
Stir for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume.
-
Add n-hexane (300 mL) and heat to reflux for 30 minutes.
-
Cool the mixture to 5-10°C for 1 hour to precipitate the product.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.
-
Visualizations
Caption: Troubleshooting workflow for adamantane derivative synthesis.
Caption: Mechanism of action of Memantine as an NMDA receptor antagonist.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 4. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ias.ac.in [ias.ac.in]
- 14. ijpsr.com [ijpsr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jmpm.vn [jmpm.vn]
- 19. ijpsr.com [ijpsr.com]
Technical Support Center: Enhancing the Solubility of Adamantane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges encountered during your research. Adamantane's rigid, lipophilic structure often leads to poor aqueous solubility, which can hinder experimental progress and impact bioavailability. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my adamantane-based compounds poorly soluble in aqueous solutions?
A1: Adamantane is a nonpolar hydrocarbon with a cage-like structure, making it practically insoluble in water.[1][2] Its derivatives often retain this lipophilic character, leading to poor aqueous solubility. The rigid structure and high crystal lattice energy of many adamantane compounds can also contribute to their low solubility in polar solvents.[2]
Q2: My adamantane compound precipitates out of my aqueous buffer during my experiment. What can I do?
A2: Compound precipitation is a common issue. Here are a few troubleshooting steps you can take:
-
Adjust the pH: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400) can help keep the compound in solution. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Consider a formulation strategy: For persistent precipitation issues, employing a solubility enhancement technique such as cyclodextrin complexation or creating a solid dispersion may be necessary.
Q3: I've tried using a co-solvent, but my compound still isn't soluble enough for my assay. What's the next step?
A3: If co-solvents are insufficient, you should consider more advanced formulation strategies. The choice of technique will depend on your specific compound and experimental needs. Some effective methods include:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins can encapsulate the lipophilic adamantane moiety, increasing its apparent water solubility.[3]
-
Solid Dispersion: Dispersing your compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[4]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to improved solubility and dissolution rates.[5]
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former can modify the physicochemical properties of your compound, including its solubility.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you might face when working with adamantane-based compounds.
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of dissolving or crystallizing. | The compound is melting in the solvent or is highly impure. | Try a different solvent or a solvent mixture. If impurities are suspected, purify the compound before attempting to dissolve or recrystallize it. Slowing down the cooling process during recrystallization can also help. |
| Inconsistent solubility results between batches. | Polymorphism (the compound exists in different crystalline forms with different solubilities). | Characterize the solid-state properties of your different batches using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphism. |
| Precipitation occurs when adding the compound stock solution (in organic solvent) to an aqueous buffer. | The adamantane compound is rapidly coming out of solution as the solvent environment becomes more polar. | Try adding the stock solution dropwise while vigorously stirring the aqueous buffer. Using a surfactant in the aqueous phase can also help to stabilize the compound. |
| Low yield after recrystallization. | Too much solvent was used, or the incorrect solvent was chosen. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solvent is appropriate by performing small-scale solubility tests. Cooling the solution slowly and then in an ice bath can maximize crystal formation.[6] |
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of adamantane and its derivatives in various solvents and the quantitative improvement achieved through different enhancement techniques.
Table 1: Solubility of Adamantane and its Derivatives in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| Adamantane | Water | 25 | Practically Insoluble[1][2] |
| Adamantane | Benzene | 25 | Soluble[1] |
| Adamantane | Hexane | 25 | Soluble[1] |
| Adamantane | Chloroform | 25 | Soluble[1] |
| 1-Adamantanamine | Water | 25 | Soluble[7] |
| 1-Adamantanamine | Methanol | 25 | Soluble[7] |
| 1-Adamantanamine | Hexane | 25 | Insoluble[7] |
| 1-Adamantanamine Hydrochloride | Water | 25 | 6290 mg/L (freely soluble)[8] |
| Adamantane Derivatives of Sulfonamides | Buffer (pH 7.4) | 25 | Varies by derivative[9][10][11] |
| Adamantane Derivatives of Sulfonamides | 1-Octanol | 25 | Varies by derivative[9][10][11] |
| Adamantane Derivatives of Sulfonamides | 1-Hexane | 25 | Varies by derivative[9][10][11] |
Table 2: Enhancement of Aqueous Solubility of Adamantane Derivatives using β-Cyclodextrin
| Adamantane Derivative | Method | Stability Constant (log K) | Fold Increase in Solubility | Reference |
| Amantadinium | UV-Vis Spectrophotometry | 3.9 ± 0.1 | Data not specified | [12] |
| Rimantadinium | UV-Vis Spectrophotometry | 5.1 ± 0.2 | Data not specified | [12] |
| Memantinium | UV-Vis Spectrophotometry | 3.3 ± 0.1 | Data not specified | [12] |
| Adamantane-Substituted Purines | Complexation with β-CD | Not specified | Increased solubility in water | [13] |
Note: While stability constants indicate the strength of the interaction between the adamantane derivative and cyclodextrin, they do not directly provide the fold increase in solubility. Higher stability constants generally correlate with a greater potential for solubility enhancement.
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of your adamantane-based compounds.
Protocol 1: Preparation of an Adamantane-β-Cyclodextrin Inclusion Complex by Co-precipitation
This method is suitable for forming inclusion complexes in a laboratory setting.
Materials:
-
Adamantane derivative
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Centrifuge and centrifuge tubes (or filtration apparatus)
-
Lyophilizer (freeze-dryer) or vacuum oven
Procedure:
-
Dissolve β-Cyclodextrin: In a beaker, dissolve the desired molar ratio of β-cyclodextrin in deionized water with gentle heating and stirring until a clear solution is obtained. A common molar ratio to start with is 1:1 (adamantane derivative:β-CD).
-
Add Adamantane Derivative: Slowly add the adamantane derivative to the β-cyclodextrin solution while maintaining continuous stirring. If the adamantane derivative is not readily soluble in water, it can be dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol) before being added dropwise to the β-CD solution.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become cloudy as the complex precipitates.
-
Isolation of the Complex:
-
Centrifugation: Transfer the suspension to centrifuge tubes and centrifuge at a high speed (e.g., 5000 rpm) for 15-20 minutes to pellet the solid complex.
-
Filtration: Alternatively, collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Drying: Dry the resulting solid complex. Lyophilization (freeze-drying) is often preferred to obtain a fine, easily dispersible powder. Alternatively, the complex can be dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Preparation of an Adamantane-Polymer Solid Dispersion by Solvent Evaporation
This technique is widely used to prepare amorphous solid dispersions, which can significantly enhance drug dissolution.
Materials:
-
Adamantane derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both the adamantane derivative and the chosen polymer in a common volatile organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogeneous solution. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:2, 1:4 by weight) to optimize solubility enhancement.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation of the compound and polymer.
-
Further Drying: Transfer the resulting solid film or mass to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24 hours or until all residual solvent is removed.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug and the absence of drug-polymer interactions that could negatively affect stability. Recommended techniques include DSC, XRPD, and FTIR.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion in a relevant aqueous medium and compare it to the pure adamantane derivative.
Protocol 3: Synthesis of Adamantane-Loaded Nanoparticles via Nanoprecipitation
Nanoprecipitation is a straightforward method for producing drug nanoparticles.
Materials:
-
Adamantane derivative
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (water-miscible, e.g., acetone, acetonitrile, THF)
-
Aqueous anti-solvent (typically deionized water)
-
Surfactant/stabilizer (e.g., Pluronic® F68, PVA)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
-
Rotary evaporator or other solvent removal system
-
Centrifuge or tangential flow filtration system
Procedure:
-
Organic Phase Preparation: Dissolve the adamantane derivative and the polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in the aqueous anti-solvent.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant, moderate magnetic stirring. A syringe pump can be used for a controlled and reproducible addition rate. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Removal: Continue stirring the nanoparticle suspension for several hours (or overnight) to allow the organic solvent to evaporate. For less volatile solvents, a rotary evaporator at low pressure and mild temperature can be used.
-
Nanoparticle Collection and Purification:
-
Centrifugation: Concentrate and wash the nanoparticles by centrifugation followed by redispersion in fresh deionized water. This process may need to be repeated to remove excess surfactant and unencapsulated drug.
-
Tangential Flow Filtration (TFF): For larger volumes, TFF is an efficient method for concentrating and purifying the nanoparticle suspension.
-
-
Lyophilization (optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose, sucrose) should be added before freezing to prevent particle aggregation.
-
Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential (using dynamic light scattering), morphology (using electron microscopy), drug loading, and encapsulation efficiency.
-
Solubility and Dissolution Studies: Assess the apparent solubility and dissolution profile of the adamantane-loaded nanoparticles in comparison to the free drug.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. scielo.br [scielo.br]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. | Semantic Scholar [semanticscholar.org]
- 11. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. ajol.info [ajol.info]
- 13. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of adamantane derivatives in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of adamantane derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with adamantane derivatives in solution?
A1: The most prevalent stability issues for adamantane derivatives in solution are hydrolysis, oxidation, and photodegradation. The susceptibility to these degradation pathways largely depends on the nature of the functional groups attached to the adamantane core. The adamantane cage itself is highly stable due to its rigid, strain-free structure.[1][2][3][4][5]
Q2: How does pH affect the stability of adamantane derivatives?
A2: The effect of pH on stability is highly dependent on the specific derivative. For instance, adamantane derivatives with hydrolyzable functional groups, such as amides or esters, will exhibit pH-dependent stability. One study on amantadine analogues showed that they were generally stable in acidic conditions (pH 2.0), with stability decreasing at neutral pH (pH 7.4).[6] Conversely, another study on cysteine-adamantane hybrid prodrugs found them to be more stable at pH 7.4 than at pH 1.0.[1]
Q3: Are adamantane derivatives susceptible to oxidation?
A3: Yes, adamantane derivatives can be susceptible to oxidation, particularly at the tertiary carbon atoms of the adamantane cage, which can lead to the formation of hydroxylated derivatives (e.g., 1-hydroxyadamantane) and ketones (e.g., adamantanone).[7][8] The presence of oxidizing agents, even atmospheric oxygen, can promote this degradation, which can be accelerated by factors like light and heat.
Q4: What are the typical storage conditions to ensure the stability of adamantane derivatives in solution?
A4: To minimize degradation, solutions of adamantane derivatives should generally be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, freezing the solution may be an option, but it is crucial to ensure the compound remains soluble and stable upon thawing. For some specific compounds like rimantadine hydrochloride, storage at 15-30 °C in tight, light-resistant containers is recommended.[9]
Q5: How can I monitor the stability of my adamantane derivative in solution?
A5: The stability of adamantane derivatives in solution is typically monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).[10][11][12][13] These methods are designed to separate the intact drug from its degradation products, allowing for the quantification of the remaining active compound over time. Other techniques like UV-Vis spectrophotometry can also be employed.[1][14]
Troubleshooting Guides
Issue 1: Unexpected Degradation of Adamantane Derivative in Aqueous Solution
Possible Cause 1: Hydrolysis
-
Troubleshooting Steps:
-
pH Adjustment: The pH of your solution can significantly impact the rate of hydrolysis. If you observe degradation, measure the pH of your solution. Depending on the functional groups present, adjusting the pH to a more acidic or basic range might improve stability. For amide-containing derivatives, for example, slightly acidic conditions may be preferable.[6]
-
Buffer Selection: The choice of buffer can also influence stability. Ensure the buffer components are not catalyzing the degradation reaction. It is advisable to consult literature for compatible buffer systems for your specific class of adamantane derivative.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.
-
Possible Cause 2: Oxidation
-
Troubleshooting Steps:
-
Inert Atmosphere: If you suspect oxidative degradation, try preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: The addition of a small amount of an antioxidant may help to prevent oxidative degradation. The choice of antioxidant should be carefully considered to ensure it does not interfere with your experiment.
-
Solvent Purity: Use high-purity solvents, as impurities can sometimes catalyze oxidation reactions.
-
Issue 2: Inconsistent Results in Stability Studies
Possible Cause 1: Photodegradation
-
Troubleshooting Steps:
-
Light Protection: Always handle and store solutions of adamantane derivatives in amber-colored vials or wrap the containers in aluminum foil to protect them from light.[9] Standard laboratory lighting can be sufficient to induce photodegradation over time.
-
Wavelength of Light: If possible, identify the wavelengths of light that cause degradation and use appropriate filters to block them.
-
Possible Cause 2: Adsorption to Container Surfaces
-
Troubleshooting Steps:
-
Container Material: Some adamantane derivatives, due to their lipophilic nature, may adsorb to certain types of plastic.[2] Consider using glass or polypropylene containers.
-
Silanization: For glass containers, silanization can help to reduce adsorption of the compound to the surface.
-
Quantitative Data on Adamantane Derivative Stability
The following tables summarize stability data from forced degradation studies on memantine hydrochloride and hydrolytic stability data for some cysteine-adamantane hybrids and amantadine analogues.
Table 1: Forced Degradation of Memantine Hydrochloride [15]
| Stress Condition | % Degradation |
| 0.1M HCl (70°C, 1h) | 20.68 |
| 0.1M NaOH (70°C, 1h) | 14.97 |
| 10% H₂O₂ | 95.31 |
| Dry Heat (105°C, 5 days) | 21.27 |
| Visible Light (2600 Lux, 5 days) | 19.21 |
| 95% Relative Humidity (25°C, 5 days) | 17.44 |
Table 2: Hydrolytic Stability of Cysteine-Adamantane Hybrids at 37°C [1]
| Compound | Half-life (t₁/₂) at pH 1.0 (hours) | Half-life (t₁/₂) at pH 7.4 (hours) |
| Cys-S-tert.-butylamantadine | 4.7 | 8.5 |
| Cys-S-tert.-butylrimantadine | 3.9 | 6.2 |
| Cys-S-tert.-butylmemantine | 3.5 | 6.7 |
Table 3: Hydrolytic Stability of Amantadine Analogues at 37°C [6]
| Compound | Stability at pH 2.0 | Stability at pH 7.4 |
| Phenylalanyl-amantadine | High | High |
| (4-F)-phenylalanyl-amantadine | Satisfying | Satisfying (more stable than at pH 2.0) |
| Tyrosinyl-amantadine | Satisfying | Satisfying (less stable than Phenylalanyl-amantadine) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Memantine Hydrochloride
This protocol is based on a pre-column derivatization method.[10][15]
-
Derivatization Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB).
-
Derivatization Procedure:
-
To 1 mL of the memantine hydrochloride standard or sample solution, add 2 mL of borate buffer and 500 µL of FDNB reagent (6 µg/mL).
-
Add 3.6 mL of acetonitrile and vortex the mixture for 10 seconds.
-
Incubate at 30°C for 30 minutes.
-
Cool to room temperature and add 300 µL of 1 M HCl to stop the reaction.
-
Bring the final volume to 10 mL with acetonitrile.
-
-
HPLC Conditions:
-
Column: Nova-Pak C18
-
Mobile Phase: Acetonitrile and 0.05 M sodium dihydrogenphosphate (pH 2.5) (70:30, v/v)
-
Detection: UV at 360 nm
-
Injection Volume: 50 µL
-
Protocol 2: Forced Degradation Study Workflow
A typical workflow for a forced degradation study is outlined below.[16][17][18]
Caption: Workflow for a typical forced degradation study.
Signaling Pathways and Logical Relationships
General Degradation Pathways of Adamantane Derivatives
The following diagram illustrates the common degradation pathways for adamantane derivatives.
References
- 1. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
Minimizing by-products in the amination of dibromoadamantane
Welcome to the technical support center for the amination of dibromoadamantane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize by-products and optimize the synthesis of diaminoadamantane derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the amination of 1,3-dibromoadamantane, particularly when using the urea-based method in the presence of a strong acid like trifluoroacetic acid (TFA).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 1,3-Dibromoadamantane | 1. Insufficient Acid Catalyst: Trifluoroacetic acid is essential for the reaction as it facilitates the formation of the adamantyl carbocation, which is a key intermediate.[1] 2. Low Reaction Temperature: The amination reaction requires sufficient thermal energy to overcome the activation barrier. 3. Poor Quality Reagents: Impurities in 1,3-dibromoadamantane or urea can inhibit the reaction. | 1. Ensure Adequate TFA: Use the recommended molar ratio of TFA to 1,3-dibromoadamantane. The literature suggests that the reaction is unsuccessful without it.[1] 2. Optimize Temperature: A reaction temperature of around 180°C has been shown to provide high yields (68.9-71.2%).[1] 3. Verify Reagent Purity: Use high-purity starting materials. Recrystallization of 1,3-dibromoadamantane may be necessary. |
| High Proportion of Mono-aminated By-product (1-Amino-3-bromoadamantane) | 1. Insufficient Urea: A low molar ratio of urea to 1,3-dibromoadamantane can lead to incomplete reaction, where only one bromine atom is substituted. 2. Short Reaction Time: The reaction may not have proceeded to completion, leaving the mono-substituted intermediate as a major component. | 1. Increase Urea Ratio: Employ a molar excess of urea. Ratios of urea to 1,3-dibromoadamantane from 2:1 to 10:1 have been reported. 2. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and ensure sufficient time is allowed for the second amination to occur. A reaction time of 1.5 hours at 180°C has been found to be effective.[1] |
| Presence of Hydroxylated By-products (e.g., 1-Amino-3-hydroxyadamantane, 1,3-Dihydroxyadamantane) | 1. Water in the Reaction Mixture: The adamantyl carbocation is susceptible to nucleophilic attack by water, leading to the formation of hydroxylated impurities. This is a known side reaction in adamantane chemistry. 2. Hydrolysis during Workup: Acidic workup conditions can potentially hydrolyze the remaining C-Br bond in mono-aminated intermediates or the product itself under harsh conditions. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of a high-boiling, non-polar solvent like diphenyl ether can help to minimize water content.[1] 2. Careful Workup: Neutralize the reaction mixture promptly after the acidic extraction step to minimize the time the product is in a strongly acidic aqueous environment. |
| Formation of Polymeric or Tar-like By-products | 1. Excessively High Temperature: High temperatures can lead to decomposition of reagents and products, or promote side reactions like oligomerization. 2. High Concentration of Reactants: Concentrated reaction mixtures can sometimes favor intermolecular side reactions. | 1. Precise Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 180°C). Use an oil bath or other temperature-controlled heating mantle. 2. Solvent Optimization: The use of a high-boiling solvent like diphenyl ether helps to control the reaction temperature and concentration.[1] |
| Difficulty in Product Isolation and Purification | 1. Incomplete Acid-Base Extraction: The desired diamine product is basic and should be soluble in the acidic aqueous phase during extraction. Incomplete extraction can lead to loss of product. 2. Co-precipitation of By-products: By-products with similar basicity to the desired product may co-extract and co-precipitate. | 1. Optimize Extraction pH: Ensure the pH of the aqueous solution is sufficiently low (e.g., using 2M HCl) to fully protonate and dissolve the diamine.[1] Subsequently, ensure the pH is sufficiently high (e.g., pH 11 with NaOH) to deprotonate the diamine for extraction into an organic solvent.[1] 2. Chromatographic Purification: If acid-base extraction is insufficient, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the specific impurities present. |
Frequently Asked Questions (FAQs)
Q1: Why is trifluoroacetic acid (TFA) necessary for the amination of 1,3-dibromoadamantane with urea?
A1: The carbon-bromine bonds in 1,3-dibromoadamantane are strong and difficult to cleave due to the inductive effect of the bromine atoms.[1] Trifluoroacetic acid acts as a strong acid catalyst that facilitates the cleavage of the C-Br bond to form a stable tertiary adamantyl carbocation. This carbocation is then readily attacked by the nucleophilic nitrogen of urea (or its tautomer). Without a strong acid like TFA, the formation of this crucial carbocation intermediate is not favored, and the amination reaction does not proceed successfully.[1] This is a variation of the Ritter reaction, where a carbocation reacts with a nitrile or, in this case, a related species like urea.
Q2: What is the most likely structure of the mono-aminated by-product?
A2: The most probable mono-aminated by-product is 1-amino-3-bromoadamantane. The reaction proceeds through a stepwise substitution of the bromine atoms. If the reaction is incomplete, a significant portion of the product mixture will consist of this intermediate where only one bromine has been replaced by an amino group.
Q3: Can other aminating agents be used instead of urea?
A3: While urea is a common and cost-effective reagent, other nitrogen nucleophiles can be used in Ritter-type reactions. For instance, nitriles can react with adamantyl carbocations to form N-alkyl amides, which can then be hydrolyzed to the corresponding amines. However, the direct use of amines can be challenging due to their basicity, which would neutralize the acid catalyst. The urea method is advantageous as urea is a weak base that becomes a potent nucleophile upon tautomerization in the acidic medium.
Q4: How can I monitor the progress of the reaction to minimize by-products?
A4: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the 1,3-dibromoadamantane starting material and the appearance of the 1,3-diaminoadamantane product. This allows you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of the mono-aminated intermediate and other potential by-products.
Q5: What are the best practices for purifying the final 1,3-diaminoadamantane product?
A5: The recommended purification procedure involves an acid-base extraction.[1] After the reaction, the mixture is cooled and can be extracted with an organic solvent like chloroform. This organic layer is then treated with an aqueous acid solution (e.g., 2M HCl), which protonates the basic diamine product, causing it to move into the aqueous layer while non-basic impurities remain in the organic layer. The aqueous layer is then separated and basified (e.g., with NaOH to pH 11) to deprotonate the diamine, which can then be extracted back into an organic solvent.[1] Evaporation of the solvent yields the purified product. If stubborn impurities remain, column chromatography may be required.
Experimental Protocols
Key Experiment: Amination of 1,3-Dibromoadamantane with Urea
This protocol is adapted from a literature procedure for the synthesis of 1,3-diaminoadamantane.[1]
Materials:
-
1,3-Dibromoadamantane
-
Urea
-
Trifluoroacetic acid (TFA)
-
Diphenyl ether (solvent)
-
Chloroform (for extraction)
-
2M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromoadamantane, urea, and diphenyl ether. A typical molar ratio of 1,3-dibromoadamantane to urea can range from 1:2 to 1:10.
-
Carefully add trifluoroacetic acid to the mixture.
-
Heat the reaction mixture to 180°C in an oil bath and stir for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with chloroform.
-
Wash the organic layer with a 2M HCl solution. The 1,3-diaminoadamantane product will move into the aqueous layer.
-
Separate the aqueous layer and basify it with a NaOH solution to a pH of approximately 11.
-
Extract the basic aqueous layer with chloroform.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution under vacuum to obtain the crude 1,3-diaminoadamantane. Further purification may be achieved by recrystallization or chromatography if necessary.
Visualizations
Caption: Reaction pathway for the amination of 1,3-dibromoadamantane.
Caption: Troubleshooting workflow for amination of dibromoadamantane.
References
Technical Support Center: Hydrolysis of Diacetylamino Adamantane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the method refinement for the hydrolysis of diacetylamino adamantane derivatives. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrolysis of diacetylamino adamantane derivatives.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the hydrolysis reaction incomplete, resulting in a low yield of the desired diamino adamantane? | 1. Insufficient reaction time or temperature. 2. Inadequate acid concentration. 3. Steric hindrance in the adamantane derivative. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Use a more concentrated acid solution. For example, boiling in an aqueous solution of hydrochloric acid is a common method.[1] 3. For sterically hindered substrates, consider using stronger acidic conditions or alternative deprotection strategies. |
| How can I remove by-products or unreacted starting material from the final product? | 1. Incomplete hydrolysis leading to mono-acetylated intermediates. 2. Side reactions caused by harsh acidic conditions. | 1. Ensure the hydrolysis goes to completion by optimizing reaction conditions (see above). 2. Purify the product using column chromatography or recrystallization. The choice of solvent for recrystallization will depend on the specific properties of the diamino adamantane derivative. |
| The isolated product is not the expected diamino adamantane. What could have happened? | 1. Rearrangement of the adamantane cage under strong acidic conditions (less common but possible). 2. Incorrect identification of the starting material. | 1. Confirm the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 2. Verify the structure and purity of the starting diacetylamino adamantane derivative before proceeding with the hydrolysis. |
| Why is the work-up procedure resulting in a low recovery of the product? | 1. The diamino adamantane product may be soluble in the aqueous acidic layer. 2. Formation of salts that are difficult to extract. | 1. After the reaction, carefully neutralize the acidic solution with a base (e.g., NaOH, NaHCO3) to precipitate the free diamine. Ensure the pH is basic before extraction with an organic solvent. 2. Use a continuous liquid-liquid extractor for efficient extraction of water-soluble amines. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the hydrolysis of diacetylamino adamantane derivatives?
A1: The hydrolysis of diacetylamino adamantane derivatives is a chemical reaction that removes the acetyl groups from the nitrogen atoms of the adamantane core. This is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction results in the formation of the corresponding diamino adamantane derivative.[2]
Q2: Which acid is best for the hydrolysis of diacetylamino adamantane derivatives?
A2: Hydrochloric acid (HCl) in an aqueous solution is commonly used for the hydrolysis of acetylamino adamantane derivatives.[1] The choice of acid and its concentration may need to be optimized depending on the specific substrate and the desired reaction rate.
Q3: What are the typical reaction conditions for this hydrolysis?
A3: Typical conditions involve refluxing the diacetylamino adamantane derivative in an aqueous solution of a strong acid. Reaction times can range from several hours to overnight, depending on the substrate's reactivity.[1]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TTC). The disappearance of the starting material spot and the appearance of the more polar product spot (amines are generally more polar than amides) indicate the progression of the reaction. LC-MS can also be used for more detailed analysis.
Q5: What are the safety precautions I should take when performing this reaction?
A5: Always work in a well-ventilated fume hood, especially when handling concentrated acids. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating acidic solutions.
Experimental Protocols
Hydrolysis of 3-Acetylaminoadamantane-1-carboxylic acid[1]
This protocol describes the hydrolysis of 3-acetylaminoadamantane-1-carboxylic acid to produce 3-aminoadamantane-1-carboxylic acid hydrochloride.
Materials:
-
3-acetylaminoadamantane-1-carboxylic acid
-
Aqueous solution of Hydrochloric Acid (HCl)
-
Ice water bath
-
Filtration apparatus
Procedure:
-
A mixture of 3-acetylaminoadamantane-1-carboxylic acid in an aqueous solution of HCl is boiled for 5-10 hours.
-
After boiling, the reaction mixture is cooled.
-
The cooled mixture is then poured into ice water.
-
The resulting precipitate, which is 3-aminoadamantane-1-carboxylic acid hydrochloride, is filtered.
-
The filtered product is washed with water until a neutral pH is achieved.
-
The final product is then dried.
Quantitative Data Summary
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Diacetylamino adamantane derivatives | Acidic medium | Not specified | Not specified | Scaffold diamines and diaminoacids | High | [2] |
| 3-Acetylaminoadamantane-1-carboxylic acid | Aqueous HCl | Boiling | 5-10 | 3-Aminoadamantane-1-carboxylic acid hydrochloride | Not specified | [1] |
Visualizations
Caption: Experimental workflow for the hydrolysis of diacetylamino adamantane derivatives.
This guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for different diacetylamino adamantane derivatives. Always consult relevant literature for detailed procedures and safety information.
References
Enhancing the reaction efficiency of adamantane functionalization
Welcome to the technical support center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the reaction efficiency of adamantane functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of adamantane challenging?
A1: The functionalization of adamantane presents a significant challenge due to the high bond dissociation energies (BDEs) of its C-H bonds. The tertiary C-H bonds have a BDE of approximately 99 kcal/mol, and the secondary C-H bonds are around 96 kcal/mol. These strong bonds require highly reactive intermediates for their activation, which can often lead to low selectivity and poor functional group compatibility. A central issue is achieving selectivity between the non-equivalent tertiary (bridgehead) and secondary positions.
Q2: What are the common methods for adamantane functionalization?
A2: Common methods include:
-
Radical-based C-H functionalization: Often utilizing radical intermediates for reactions like alkylation.
-
Photoredox catalysis: This method uses light-absorbing catalysts to facilitate reactions under mild conditions, often showing high selectivity.
-
Carboxylation: Introduction of a carboxylic acid group, which can be achieved using methods like the Koch-Haaf reaction or with reagents like formic acid in the presence of a strong acid.
-
Hydroxylation: Introduction of a hydroxyl group, which can be performed using various oxidizing agents and catalysts, or through biocatalytic methods.
-
Transition metal-catalyzed carbonylation: This method can be used to introduce carbonyl groups.
Q3: How can I improve the selectivity for functionalization at the tertiary (bridgehead) position of adamantane?
A3: Achieving high selectivity for the tertiary position is a common goal. Strategies include:
-
Using selective catalyst systems: For example, dual catalytic systems involving an iridium photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst have shown excellent chemoselectivity for the strong 3º C–H bonds.
-
Photoredox catalysis with specific catalysts: Pyrylium photocatalysts have been shown to be effective for nanodiamond functionalization with exclusive 3° selectivity.
-
Controlling reaction conditions: In some reactions, like bromination, the choice of solvent and reaction time can influence the ratio of tertiary to secondary functionalization.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Low Reaction Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst System | For photocatalytic reactions, ensure the correct combination of photocatalyst and HAT catalyst is used. For example, the combination of an Iridium photocatalyst with a quinuclidine-based HAT catalyst can significantly improve yields in alkylation reactions. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For GaCl3-mediated carbonylation, for instance, adjusting the CO pressure and reaction time can improve the yield of 1-adamantanecarboxaldehyde. |
| Catalyst Deactivation | Catalyst deactivation can be an issue. Ensure the catalyst is handled and stored correctly. In some cases, increasing the catalyst loading might be necessary, but this should be done judiciously. |
| Poor Substrate Solubility | Ensure your adamantane derivative is fully dissolved in the reaction solvent. If solubility is an issue, consider using a different solvent system. |
| Presence of Inhibitors | For enzymatic hydroxylations, the presence of inhibitors like 1-aminobenzotriazole can significantly reduce activity. Ensure your reaction setup is free from potential inhibitors. |
Poor Selectivity (Mixture of Tertiary and Secondary Functionalized Products)
| Potential Cause | Suggested Solution |
| Non-selective Reagents | Highly reactive and non-selective reagents can lead to a mixture of products. Consider using a more selective catalyst system. For example, certain amine-based HAT catalysts show a high preference for the tertiary C-H bonds of adamantane. |
| Reaction Conditions Favoring Secondary Functionalization | The reaction conditions can influence selectivity. For photocatalytic reactions, the choice of photocatalyst and HAT co-catalyst is crucial for directing the reaction to the desired position. |
| Steric Hindrance | In some cases, steric hindrance around the tertiary position of a substituted adamantane might favor reaction at a secondary site. Modifying the substrate or the catalyst might be necessary to overcome this. |
Formation of Unwanted Byproducts
| Potential Cause | Suggested Solution |
| Over-oxidation | In hydroxylation or carbonylation reactions, over-oxidation can lead to diols, ketones, or dicarboxylic acids. Carefully control the amount of oxidizing agent and the reaction time. |
| Side Reactions with the Solvent | The solvent can sometimes participate in side reactions. Choose an inert solvent that is stable under the reaction conditions. |
| Decomposition of Starting Material or Product | The reaction conditions (e.g., high temperature, strong acids) might lead to the decomposition of your starting material or product. Consider using milder reaction conditions if possible. |
Quantitative Data Summary
The following tables summarize quantitative data from various adamantane functionalization reactions to facilitate comparison.
Table 1: Photocatalytic Alkylation of Adamantane
| Entry | Photocatalyst (mol%) | HAT Catalyst (mol%) | Alkene | Yield (%) | Reference |
| 1 | Ir-1 (2) | Q-1 (20) | Phenyl vinyl sulfone | 79 (72 isolated) | |
| 2 | Ir-2 (2) | Q-1 (20) | Phenyl vinyl sulfone | 89 | |
| 3 | Ir-2 (2) | Q-3 (20) | Phenyl vinyl sulfone | 100 (66 isolated) | |
| 4 | Ir-1 (0.5) | Q-1 (20) | Phenyl vinyl sulfone | 100 (73 isolated) |
Reaction conditions: 0.5 mmol scale, 2x456 nm LED lamps, typically 8–48 h.
Table 2: GaCl3-Mediated Carbonylation of Adamantane
| Entry | GaCl3 (equiv) | CO Pressure (atm) | Temperature (°C) | Time (h) | Yield of 1-adamantanecarboxaldehyde (%) | Reference |
| 1 | 1.0 | 50 | 50 | 20 | 85 | |
| 2 | 1.0 | 50 | rt | 20 | 75 | |
| 3 | 1.0 | 10 | rt | 20 | moderate | |
| 4 | 1.0 | 1 | rt | 20 | low conversion |
Table 3: Biocatalytic Hydroxylation of Adamantane
| Microorganism | Substrate | Product | Yield (%) | Reference |
| Streptomyces griseoplanus | Adamantane | 1-Adamantanol | 32 | |
| Streptomyces sp. SA8 | 1-Adamantanol | 1,3-Adamantanediol | 69 (conversion) |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane
This protocol is adapted from a reported method for the direct functionalization of adamantanes.
Materials:
-
Adamantane (1 equiv)
-
Alkene (e.g., Phenyl vinyl sulfone, 1.5 equiv)
-
Iridium photocatalyst (e.g., Ir-2, 2 mol%)
-
HAT catalyst (e.g., Q-3, 20 mol%)
-
Solvent (e.g., 1,2-dichloroethane, 0.1 M)
-
Nitrogen or Argon for inert atmosphere
-
Schlenk tube or similar reaction vessel
-
Blue LED lamps (456 nm)
-
Stir plate
Procedure:
-
To a Schlenk tube, add adamantane, the alkene, the iridium photocatalyst, and the HAT catalyst.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the solvent via syringe.
-
Stir the reaction mixture at room temperature.
-
Irradiate the reaction vessel with two 456 nm LED lamps.
-
Monitor the reaction progress by GC or NMR. The reaction is typically complete within 8-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkylated adamantane.
Protocol 2: GaCl3-Mediated Carbonylation of Adamantane
This protocol is based on the synthesis of 1-adamantanecarboxaldehyde.
Materials:
-
Adamantane (1 equiv)
-
Gallium(III) chloride (GaCl3, 1 equiv)
-
Carbon monoxide (CO) gas
-
Solvent (e.g., CH2Cl2)
-
High-pressure reactor or autoclave
-
Stir bar
Procedure:
-
Place adamantane and a stir bar into a high-pressure reactor.
-
Under an inert atmosphere (e.g., in a glovebox), add GaCl3 to the reactor.
-
Add the solvent to the reactor.
-
Seal the reactor and purge with CO gas.
-
Pressurize the reactor with CO to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 20 hours).
-
After the reaction is complete, carefully vent the CO gas in a well-ventilated fume hood.
-
Quench the reaction by slowly adding ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-adamantanecarboxaldehyde.
Visualizations
Technical Support Center: Analytical Characterization of Polycyclic Amines
Welcome to the technical support center for the analytical characterization of polycyclic amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of polycyclic amines using various analytical techniques.
Sample Preparation & Stability
Q1: My polycyclic amine recoveries are low and inconsistent. What could be the cause?
A1: Low and inconsistent recoveries for polycyclic amines often stem from stability issues. These compounds can be sensitive to storage conditions and the chemical environment.
-
Temperature: Aromatic amines can degrade at room temperature. A study on various aromatic amines in urine demonstrated a significant decrease in concentration for most analytes after just two days of storage at 20°C.[1] In contrast, the amines were stable for at least 10 days when stored at -20°C or -70°C and for up to 14 months at -70°C.[1] Immediate storage at low temperatures is crucial to prevent degradation.[1]
-
pH and Solvent: Polycyclic aromatic amines (PAAs) can be particularly unstable in acidic media.[2] Studies have shown that PAAs are generally more stable in water than in 3% acetic acid.[2] If using acidic conditions is necessary, consider alternative acids; for instance, PAAs have shown greater stability in 3 mmolL⁻¹ HCl solution compared to 3% acetic acid.[2]
-
Solvent Choice during Storage: The choice of solvent for standard solutions can impact stability. A study on 26 aromatic amines found that storing them in methanol or acetonitrile at 4°C in a light-shielded, argon-filled vial provided the best stability over three months.
Table 1: Stability of Aromatic Amines in Urine Under Various Storage Conditions [1]
| Storage Temperature | Duration | Stability Outcome |
| ~20°C (Room Temp) | > 2 days | Significant decrease in concentration |
| 10°C | 10 days | Stable |
| 4°C | 10 days | Stable |
| -20°C | 10 days | Stable |
| -70°C | up to 14 months | Stable |
Q2: Which Solid-Phase Extraction (SPE) sorbent is best for extracting polycyclic amines?
A2: The optimal SPE sorbent depends on the polarity of your target amines and the sample matrix. For polar, water-soluble primary aromatic amines (PAAs) like toluenediamines (TDAs) and methylenedianilines (MDAs), strong cation-exchange (SCX) cartridges are highly effective. One study comparing LLE, DLLME, and various SPE cartridges found that SCX provided the best recoveries (up to 91%) for polar PAAs from an acidic aqueous food simulant.[3] This is because the ion-exchange mechanism effectively captures these polar compounds.
Table 2: Comparison of Extraction Method Recoveries for Polar Primary Aromatic Amines [3]
| Extraction Method | Sorbent/Mechanism | Average Recovery (%) | Key Observation |
| SPE-SCX | Strong Cation Exchange | up to 91% | Best adsorption for polar, water-soluble PAAs. |
| SPE-C18 | Reversed-Phase (Octadecyl) | Lower than SCX | Less effective for polar amines. |
| SPE-HR-P | Reversed-Phase (Styrene/divinylbenzene) | Lower than SCX | Less effective for polar amines. |
| LLE | Liquid-Liquid Partitioning | Lower than SCX | |
| DLLME | Microextraction | Lower than SCX |
For cleaning up extracts from fatty samples, dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA), C18, or Z-Sep® can be used to remove lipids and other interferences.
High-Performance Liquid Chromatography (HPLC)
Q3: I'm observing significant peak tailing for my basic polycyclic amine analytes in reversed-phase HPLC. How can I fix this?
A3: Peak tailing for basic compounds like polycyclic amines is a very common problem in reversed-phase HPLC. It is typically caused by secondary interactions between the positively charged amine and acidic, ionized silanol groups on the silica surface of the column packing.[4][5]
Here are several strategies to mitigate peak tailing:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their ability to interact with the protonated basic analytes.[4][6] Be aware that standard silica columns may degrade at pH below 3; use columns specifically designed for low pH stability if necessary.[4]
-
Use a Highly Deactivated (End-Capped) Column: Modern, high-purity silica columns are "end-capped" to block many of the residual silanol groups. Using a well-end-capped column can significantly improve peak shape for basic compounds.[4]
-
Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.[7]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 10-50 mM) can help maintain a consistent pH at the column surface and reduce secondary interactions.[6]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[5]
-
Ensure Solvent Compatibility: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[7]
Q4: How does mobile phase pH affect the retention time of polycyclic amines?
A4: Mobile phase pH is a critical parameter for controlling the retention of ionizable compounds like polycyclic amines.[8][9][10]
-
At Low pH (e.g., < pKa): The amine is protonated (positively charged). In reversed-phase HPLC, this increased polarity leads to weaker interaction with the non-polar stationary phase, resulting in shorter retention times .
-
At High pH (e.g., > pKa): The amine is in its neutral, un-ionized form. This makes it more hydrophobic, leading to stronger interaction with the stationary phase and longer retention times .[8][10]
Therefore, by adjusting the pH, you can significantly alter the selectivity and resolution of your separation. For reproducible results, it is recommended to buffer the mobile phase at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[7][10]
Table 3: Illustrative Effect of Mobile Phase pH on Retention of a Basic Polycyclic Amine
| Mobile Phase pH | Analyte State | Interaction with C18 Column | Expected Retention Time |
| 3.0 | Protonated (R-NH3+) | Weaker | Shorter |
| 7.0 | Mixture of Protonated and Neutral | Variable | Potentially broad/split peaks |
| 9.5 | Neutral (R-NH2) | Stronger | Longer |
Gas Chromatography (GC) & Mass Spectrometry (MS)
Q5: Do I need to derivatize my polycyclic amines for GC-MS analysis?
A5: Yes, derivatization is highly recommended and often necessary for the successful GC analysis of polycyclic amines. The primary reasons are:
-
Increased Volatility: Amines are polar and can have low volatility, making them unsuitable for direct GC analysis. Derivatization replaces the active, polar hydrogens on the amine groups with non-polar groups, making the molecule more volatile.
-
Improved Peak Shape: The polar nature of amines can lead to strong interactions with active sites in the GC system, resulting in poor peak shape (tailing). Derivatization reduces these interactions, leading to sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: Derivatization can improve the thermal stability of the analytes, preventing degradation in the hot injector and column.
Common derivatization techniques include silylation (e.g., using MTBSTFA), acylation (e.g., using acetic anhydride), and alkylation (e.g., using methyl chloroformate).[11][12]
Q6: I'm getting a weak signal or no signal for my polycyclic amine in LC-MS. How can I improve ionization?
A6: Weak signals in LC-MS are often due to poor ionization efficiency. Here are several ways to enhance the signal for polycyclic amines, which are typically analyzed in positive ion mode (ESI+):
-
Optimize Mobile Phase: Ensure the mobile phase promotes ionization. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to ensure the amines are protonated [M+H]+ before entering the MS source.
-
Optimize ESI Source Parameters: Fine-tuning source parameters can have a significant impact.
-
Capillary Voltage: Ensure the voltage is optimal for creating a stable spray (typically 3-5 kV for positive mode).[13]
-
Drying Gas Temperature and Flow: Adjust these to ensure efficient desolvation without causing thermal degradation of the analyte.[14]
-
Nebulizer Gas Pressure: This should be optimized based on your solvent flow rate to ensure proper droplet formation.[13][14]
-
-
Consider APCI: If your compounds are less polar and thermally stable, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity than ESI.[14]
-
Use Narrower LC Columns: Switching to a column with a smaller inner diameter (e.g., 1 mm) at lower flow rates can produce smaller electrospray droplets, which can lead to more efficient ionization and improved sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: My 1H NMR spectrum is difficult to interpret due to overlapping peaks. What can I do?
A7: Peak overlap is a common issue in NMR, especially with complex molecules. A simple and effective solution is to re-run the spectrum in a different deuterated solvent.[15] Solvents can induce changes in the chemical shifts of protons ("solvent effects"), which can often resolve overlapping signals. For example, a spectrum that is crowded in CDCl₃ may show better peak separation in benzene-d₆ or acetone-d₆.[15]
Q8: How can I confirm if a broad peak in my NMR spectrum is from an N-H proton?
A8: The signal for an N-H proton (like those in amines) is often broad and can be difficult to definitively assign. A "D₂O shake" is a classic technique to confirm its identity.[15] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The deuterium will exchange with the labile N-H proton, causing the N-H peak to disappear or significantly diminish in intensity, confirming its assignment.[15]
Experimental Protocols
Protocol 1: Extraction of Primary Aromatic Amines from Water using SPE-SCX
This protocol is adapted for the extraction of polar primary aromatic amines from aqueous samples using a strong cation-exchange solid-phase extraction cartridge.[16]
-
Cartridge Conditioning: Condition the SPE-SCX cartridge (e.g., 500 mg/3 mL) by passing 2 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of purified water (adjusted to the same pH as the sample, e.g., with 3% w/v acetic acid) through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the aqueous sample (e.g., 80 mL) onto the cartridge at a slow, consistent flow rate of approximately 1-1.5 mL/min.
-
Washing: Wash the cartridge with 2 mL of purified water (with 3% w/v acetic acid) to remove unretained interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for several minutes to remove excess water.
-
Elution: Elute the trapped amines with a basic organic solvent. A common elution solvent is methanol containing 5% (v/v) ammonia. Collect the eluate for analysis. Often, the first milliliter is discarded and the subsequent volume is collected to ensure a concentrated sample.[16]
-
Reconstitution: The eluate may be evaporated and reconstituted in a smaller volume of mobile phase for LC-MS analysis.
Protocol 2: General Procedure for Derivatization of Amines for GC-MS using Alkylation (MCF)
This protocol provides a general workflow for the derivatization of primary and secondary amines using methyl chloroformate (MCF).[11]
-
Sample Preparation: Ensure the sample containing the amine is in an aqueous solution or has been dried and resuspended in an appropriate solvent.
-
pH Adjustment: Resuspend the dried sample in 200 µL of 1 M sodium hydroxide solution.
-
Addition of Reagents: Add 34 µL of pyridine and 167 µL of methanol to the sample mixture.
-
First Alkylation Step: Add 20 µL of methyl chloroformate (MCF) to the mixture and vortex vigorously for 30 seconds.
-
Second Alkylation Step: Add another 20 µL of MCF and vortex again for 30 seconds. The reaction is typically instantaneous and occurs at room temperature.
-
Extraction: The resulting derivatives are typically extracted from the aqueous phase into an organic solvent like chloroform.
-
Drying and Analysis: The organic layer is dried (e.g., with anhydrous sodium sulfate), transferred to a GC vial, and is ready for GC-MS analysis.
Visualizations
Logical Relationships & Workflows
Caption: Decision tree for analytical method selection.
References
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
- 16. zaguan.unizar.es [zaguan.unizar.es]
Validation & Comparative
Comparative analysis of 1,3-diaminoadamantane synthesis methods
A Comparative Analysis of Synthesis Methods for 1,3-Diaminoadamantane
Introduction
1,3-Diaminoadamantane is a key bicyclic organic compound and a versatile building block in medicinal chemistry and materials science. Its rigid cage-like structure imparts unique properties to molecules containing it, leading to its use in the development of pharmaceuticals and advanced polymers. A variety of synthetic routes to 1,3-diaminoadamantane have been developed, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common methods, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis methods of 1,3-diaminoadamantane, providing a clear comparison of their efficiency and reaction conditions.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Overall Yield (%) | Reference |
| Method 1: From 1,3-Dibromoadamantane | 1,3-Dibromoadamantane | Urea, Trifluoroacetic acid, Diphenyl ether | 1.5 hours | 180 °C | 71.2 | [1] |
| Method 2: From Adamantane (Two-Step) | Adamantane | 1. Bromine, Iron powder, CH₂Cl₂ 2. Urea, Trifluoroacetic acid, Diphenyl ether | 1. 24 hours 2. 1.5 hours | 1. Room Temp. 2. 180 °C | 51.3 | [1] |
| Method 3: From 1,3-Adamantanedicarboxylic Acid | 1,3-Adamantanedicarboxylic Acid | 1. SOCl₂ 2. NH₃ 3. NaOBr (Hofmann degradation) | Not Specified | Not Specified | Not Specified | [2] |
| Method 4: Hydrolysis of Diacetylamino Derivative | 1,3-Diacetylaminoadamantane | Acidic medium | Not Specified | Not Specified | Not Specified | [3][4] |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations for the key synthesis methods of 1,3-diaminoadamantane.
Caption: Synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane.
Caption: Two-step synthesis of 1,3-diaminoadamantane starting from adamantane.
References
Validating the Antiviral Efficacy of Diamino-Derivatives: A Comparative Guide
For Immediate Release
In the ongoing search for novel antiviral therapeutics, compounds bearing a diamine scaffold have emerged as a promising area of investigation. This guide provides a comparative analysis of the antiviral efficacy of N-monocarbamoyl and N-monoacyl derivatives of 2,6-diaminopyridine against Herpes Simplex Virus Type 1 (HSV-1), benchmarked against the established antiviral agent, Acyclovir. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral agents.
Executive Summary
Recent studies have highlighted the potential of symmetrically substituted diamine derivatives as inhibitors of viral replication. Specifically, N-monocarbamoyl and N-monoacyl derivatives of 2,6-diaminopyridine have demonstrated significant in vitro activity against HSV-1. This guide synthesizes the available data on the efficacy and cytotoxicity of these compounds and presents it alongside comparable data for Acyclovir, the standard-of-care treatment for HSV-1 infections. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and facilitate further research.
Comparative Antiviral Efficacy and Cytotoxicity
The antiviral activity and cytotoxicity of the diamino-derivatives and the comparator drug, Acyclovir, were evaluated using standard in vitro assays. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that results in a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| N-monocarbamoyl-2,6-diaminopyridine (5a) | HSV-1 | Vero | 17.0 | >170 (est.) | ~10.0 | [1] |
| N-monocarbamoyl-2,6-diaminopyridine (5b) | HSV-1 | Vero | 6.2 | Not Reported | Not Reported | [1] |
| N-monododecanoyl-2,6-diaminopyridine (A2) | HSV-1 | Vero | ~15.3-18.5 | ~37.5-50.0 | ~2-3 | [2][3] |
| Acyclovir (Comparator) | HSV-1F | Vero | 2.8 | 128.8 | 49.3 | [4] |
Note: The CC₅₀ for compound 5a was estimated based on the reported SI of approximately 10.0.[1]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy (EC₅₀)
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
-
Cell Seeding: Vero cells are seeded in 6-well or 12-well plates and grown overnight to form a confluent monolayer.[5][6]
-
Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with a diluted virus suspension (e.g., HSV-1) for 1 hour to allow for viral attachment and entry.[5][7]
-
Compound Treatment: Following inoculation, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound.[5]
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.[5][6]
-
Staining and Counting: The cells are fixed and stained with a solution like crystal violet, which stains the living cells, leaving the viral plaques unstained and visible. The number of plaques is then counted for each compound concentration.[5][6]
-
EC₅₀ Calculation: The percentage of plaque inhibition is calculated for each concentration relative to a no-drug control. The EC₅₀ value is then determined from the dose-response curve.[8]
MTT Assay for Cytotoxicity (CC₅₀)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Cells (e.g., Vero cells) are seeded in 96-well plates and incubated overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.
-
CC₅₀ Calculation: The cell viability is calculated for each compound concentration relative to untreated control cells. The CC₅₀ value is determined from the dose-response curve.[8]
Visualizing Experimental and Biological Pathways
To further elucidate the context of this research, the following diagrams illustrate a typical experimental workflow and a generalized viral life cycle, highlighting potential targets for antiviral intervention.
Experimental workflow for determining antiviral efficacy and cytotoxicity.
Generalized viral life cycle with potential antiviral targets.
Concluding Remarks
The preliminary data on N-monocarbamoyl and N-monoacyl derivatives of 2,6-diaminopyridine suggest that this chemical class warrants further investigation in the development of novel anti-herpetic agents. While the selectivity indices observed so far are modest in comparison to Acyclovir, the identification of a novel scaffold with anti-HSV-1 activity is a significant step. Future research should focus on optimizing the structure of these diamine derivatives to improve their antiviral potency and reduce cytotoxicity. Mechanism of action studies will also be crucial to understand how these compounds interfere with the viral life cycle and to identify their specific molecular targets. This foundational data provides a strong rationale for the continued exploration of diamino-derivatives as a source of new antiviral therapies.
References
- 1. N-monocarbamoyl derivatives of symmetrical diamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 6. Plaquing of Herpes Simplex Viruses [jove.com]
- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Diaminoadamantane and Amantadine in Influenza Research
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral compounds is paramount. This guide provides a detailed comparison of 1,3-diaminoadamantane and the well-established anti-influenza drug, amantadine, focusing on their performance, mechanisms of action, and the experimental data available to date.
While both compounds share a common adamantane core and target the influenza A virus M2 proton ion channel, the quest for derivatives with improved efficacy, particularly against resistant strains, has led to investigations into molecules like 1,3-diaminoadamantane. This comparison synthesizes available data to illuminate the potential advantages and disadvantages of each compound in the context of influenza research.
Mechanism of Action: Targeting the M2 Proton Channel
Both amantadine and 1,3-diaminoadamantane exert their antiviral effects by blocking the M2 proton channel of the influenza A virus. This channel is crucial for the viral replication cycle, specifically in the uncoating of the virus within the host cell's endosomes. By inhibiting the flow of protons through this channel, these adamantane derivatives prevent the acidification of the viral interior, a necessary step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm.
Caption: Mechanism of M2 Proton Channel Inhibition by Adamantanes.
Performance Comparison: Antiviral Activity and Cytotoxicity
Direct, head-to-head comparative studies providing quantitative data (such as EC50 and CC50 values) for 1,3-diaminoadamantane and amantadine against the same influenza strains within a single experimental setup are limited in publicly available literature. However, research on various adamantane derivatives provides insights into their potential efficacy. Amantadine's effectiveness has been severely compromised by the widespread emergence of resistant influenza strains, primarily due to mutations in the M2 channel protein.
Research into novel adamantane derivatives, including those with diamino substitutions, is driven by the need to overcome this resistance. A patent for a derivative of 1,3-adamantandiacetic acid, which is structurally related to 1,3-diaminoadamantane, suggests activity against rimantadine-resistant strains. This indicates that the 1,3-diamino substitution pattern on the adamantane cage is a promising area of investigation for developing antivirals that can circumvent existing resistance mechanisms.
The following table summarizes hypothetical comparative data based on the expected outcomes from antiviral assays. Note: These values are illustrative and not derived from a direct comparative study.
| Compound | Target Influenza Strain | EC50 (µM) | CC50 (µM) in MDCK cells | Selectivity Index (SI = CC50/EC50) |
| Amantadine | Influenza A (Amantadine-sensitive) | 0.1 - 1.0 | >100 | >100 - >1000 |
| Influenza A (Amantadine-resistant) | >100 | >100 | <1 | |
| 1,3-Diaminoadamantane | Influenza A (Amantadine-sensitive) | Data not available | Data not available | Data not available |
| Influenza A (Amantadine-resistant) | Data not available | Data not available | Data not available |
Experimental Protocols
The evaluation of antiviral compounds like 1,3-diaminoadamantane and amantadine typically involves standardized in vitro assays to determine their efficacy and toxicity. The two primary assays used are the Plaque Reduction Assay and the Cytotoxicity Assay.
Plaque Reduction Assay
This assay is the gold standard for determining the 50% effective concentration (EC50) of an antiviral drug, which is the concentration that inhibits viral plaque formation by 50%.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
-
Virus Dilution: A stock of influenza A virus is serially diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).
-
Compound Preparation: The test compounds (1,3-diaminoadamantane and amantadine) are prepared in a series of concentrations.
-
Infection and Treatment: The cell monolayers are washed and then infected with the diluted virus in the presence of varying concentrations of the test compounds. A control group is infected in the absence of any compound.
-
Overlay: After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the respective concentrations of the test compounds. This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized lesions or "plaques."
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque development.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.
Methodology:
-
Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to adhere and grow overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (1,3-diaminoadamantane and amantadine). A control group of cells receives no compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (typically 2-3 days).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Amantadine, a historically significant anti-influenza drug, has been largely sidelined due to widespread resistance. The exploration of adamantane derivatives like 1,3-diaminoadamantane represents a critical research avenue to reclaim the therapeutic potential of this class of M2 channel inhibitors. While direct comparative data is scarce, the structural modifications in 1,3-diaminoadamantane hold the promise of altered binding to the M2 channel, potentially overcoming the mutations that confer resistance to amantadine. Further dedicated studies with direct, quantitative comparisons are essential to fully elucidate the therapeutic potential of 1,3-diaminoadamantane and guide the development of next-generation adamantane-based influenza antivirals.
The Adamantane Advantage: A Comparative Guide to the Biological Activity of Mono- and Di-substituted Derivatives
For researchers, scientists, and drug development professionals, the adamantane cage represents a versatile scaffold in medicinal chemistry. Its rigid, lipophilic structure offers a unique platform for designing novel therapeutics with enhanced pharmacological profiles. This guide provides an objective comparison of the biological activity of mono- and di-substituted adamantane derivatives, supported by experimental data, to inform future drug discovery efforts.
The strategic placement of one or two substituents on the adamantane core can profoundly influence the biological activity of the resulting compounds. This comparison delves into their antiviral, NMDA receptor antagonist, and antibacterial properties, highlighting key structure-activity relationships.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of various mono- and di-substituted adamantane derivatives.
Antiviral Activity against Influenza A Virus
The M2 proton channel of the influenza A virus is a key target for adamantane-based antiviral drugs. The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication.
| Compound Type | Compound Name/Structure | Substitution Pattern | EC50 (µM) | Virus Strain | Reference |
| Mono-substituted | Amantadine | 1-amino | 0.4 - 2.5 | Various Influenza A | [1] |
| Mono-substituted | Rimantadine | 1-(1-aminoethyl) | 0.1 - 1.0 | Various Influenza A | [1] |
| Di-substituted | 1-amino-3-phenyladamantane | 1-amino, 3-phenyl | 0.05 | Influenza A/H3N2 | [1] |
| Di-substituted | 1-amino-3,5-dimethyladamantane (Memantine) | 1-amino, 3,5-dimethyl | Not typically reported for antiviral activity | - | |
| Di-substituted | Spiro[adamantane-2,2'-pyrrolidine] derivatives | Di-substituted at C2 | 0.08 - 0.5 | Influenza A | [2] |
NMDA Receptor Antagonist Activity
Adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. Their inhibitory concentration (IC50) indicates their potency in blocking the receptor.
| Compound Type | Compound Name/Structure | Substitution Pattern | IC50 (µM) | Assay Conditions | Reference |
| Mono-substituted | Amantadine | 1-amino | 18.6 ± 0.9 | Rat hippocampal neurons | [3] |
| Di-substituted | Memantine (1-amino-3,5-dimethyladamantane) | 1-amino, 3,5-dimethyl | 1.04 ± 0.26 | Rat hippocampal neurons | [3] |
| Di-substituted | 1-amino-3-ethyladamantane | 1-amino, 3-ethyl | 2.6 | [3H]MK-801 binding assay | |
| Di-substituted | 1-amino-3-propyladamantane | 1-amino, 3-propyl | 1.8 | [3H]MK-801 binding assay |
Antibacterial Activity
The antibacterial efficacy of adamantane derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.
| Compound Type | Compound Name/Structure | Substitution Pattern | Target Bacterium | MIC (µg/mL) | Reference |
| Mono-substituted | 1-Adamantylamine | 1-amino | Staphylococcus aureus | >100 | |
| Mono-substituted | N-(1-Adamantyl)isonicotinamide | 1-amido | Staphylococcus aureus | 62.5 | [4] |
| Di-substituted | Adamantyl-substituted cyclohexane diamine derivative (8e) | Di-substituted | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 64 | |
| Di-substituted | 1,3-Di(4-pyridyl)adamantane | 1,3-di-pyridyl | Mycobacterium tuberculosis | 12.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the effectiveness of an antiviral compound.
-
Cell Culture: A monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in 6-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known concentration of influenza A virus.
-
Compound Treatment: Serial dilutions of the adamantane derivatives are added to the infected cell cultures. A control with no compound is also included.
-
Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques). The plates are then incubated for 2-3 days.
-
Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the compound is compared to the control wells.
-
EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
NMDA Receptor Binding Assay
This assay measures the affinity of a compound for the NMDA receptor.
-
Membrane Preparation: Membranes rich in NMDA receptors are prepared from a suitable source, such as rat forebrain tissue.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801).
-
Competitive Binding: Increasing concentrations of the unlabeled adamantane derivatives are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
IC50 Determination: The IC50 value is determined as the concentration of the adamantane derivative that inhibits 50% of the specific binding of the radioligand.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology to assess the antimicrobial activity of a compound.
-
Compound Dilution: Serial dilutions of the adamantane derivatives are prepared in a liquid growth medium (broth microdilution) or incorporated into a solid agar medium (agar dilution).
-
Bacterial Inoculation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) is added to each dilution.
-
Incubation: The cultures are incubated under optimal growth conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved provides a clearer understanding of the mechanisms of action and experimental designs.
Figure 1. Influenza A virus M2 proton channel inhibition by adamantane derivatives.
Figure 2. NMDA receptor antagonism by adamantane derivatives.
Figure 3. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
Structure-Activity Relationship of Adamantane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has proven to be a versatile pharmacophore in drug discovery. Its unique three-dimensional structure and favorable physicochemical properties have led to the development of a diverse range of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of adamantane derivatives across various biological activities, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the rational design of novel therapeutics.
Antiviral Activity: Targeting Viral Ion Channels
Adamantane derivatives, most notably amantadine and rimantadine, were among the first clinically effective antiviral drugs against influenza A virus. Their primary mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component for viral uncoating and replication.
Quantitative Comparison of Antiviral Adamantane Derivatives
| Compound | Structure | Target | Assay | IC50 (µM) | Reference |
| Amantadine | 1-aminoadamantane | Influenza A M2 channel | Plaque Reduction Assay | 0.2 - 0.4 | [1] |
| Rimantadine | α-methyl-1-adamantane-methylamine | Influenza A M2 channel | Plaque Reduction Assay | 0.2 - 0.4 | [1] |
| Gly-Thz-rimantadine | Rimantadine-glycine-thiazole conjugate | Influenza A/Hongkong/68 | In vitro antiviral assay | 0.11 (µg/mL) | [2] |
| Adamantane Derivative (unspecified) | Adamantane-pyrazole-1,2,4-triazole conjugate | Vaccinia virus | In vitro antiviral assay | 0.133 - 0.515 | [3] |
Key SAR Insights:
-
The primary amino group at the 1-position of the adamantane cage is crucial for M2 channel inhibition.
-
The addition of a methyl group to the amino-bearing carbon, as seen in rimantadine, can slightly enhance activity and metabolic stability.
-
Conjugation of rimantadine with amino acids and heterocyclic moieties, such as thiazole, has shown potential for activity against rimantadine-resistant strains.[2]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Test compound (adamantane derivative)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO2 incubator.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Inoculate the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum. Add an overlay medium (containing agarose or Avicel) mixed with different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[4]
Signaling Pathway: Influenza A M2 Proton Channel Inhibition
The following diagram illustrates the mechanism of action of amantadine and rimantadine on the influenza A M2 proton channel.
References
A Researcher's Guide to In Vitro Experimental Controls for 1,3-Diaminoadamantane
An Objective Comparison of Methodologies and Supporting Data for the Study of a Key Neuromodulatory and Antiviral Agent
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1,3-diaminoadamantane, also known as memantine, rigorous in vitro studies are paramount. This guide provides a comprehensive overview of essential experimental controls, detailed methodologies for key assays, and comparative data to ensure the validity and reproducibility of your findings. 1,3-diaminoadamantane is primarily recognized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a mechanism central to its use in treating neurodegenerative diseases like Alzheimer's.[1][2] Additionally, its structural similarity to adamantane antivirals has prompted investigation into its effects on viral replication.[3][4]
This guide will delve into the critical controls for two primary areas of in vitro investigation: NMDA receptor antagonism and antiviral activity.
Section 1: Controls for In Vitro Studies of NMDA Receptor Antagonism
The primary mechanism of 1,3-diaminoadamantane's action in the central nervous system is its blockade of NMDA receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[5] Overactivation of these receptors can lead to excitotoxicity, a key factor in neuronal cell death in various neurological disorders.[6] Therefore, in vitro assays for 1,3-diaminoadamantane often focus on its ability to modulate NMDA receptor activity and protect against glutamate-induced excitotoxicity.
Key In Vitro Assays and Recommended Controls
Effective in vitro studies of 1,3-diaminoadamantane as an NMDA receptor antagonist require a multi-faceted approach, incorporating electrophysiology, calcium imaging, and cell viability assays. Each of these assays necessitates specific controls to ensure that the observed effects are directly attributable to the compound's interaction with the NMDA receptor.
Table 1: Experimental Controls for In Vitro NMDA Receptor Antagonist Assays
| Assay Type | Purpose | Positive Controls | Negative Controls | Vehicle Control |
| Patch-Clamp Electrophysiology | Measures ion flow through NMDA receptor channels. | - Dizocilpine (MK-801): A high-affinity, non-competitive NMDA receptor antagonist.[7] - Ketamine: A well-characterized, uncompetitive NMDA receptor antagonist.[7][8] - AP5 (2-amino-5-phosphonovaleric acid): A competitive NMDA receptor antagonist. | - Inactive structural analog: A structurally similar compound with no known activity at the NMDA receptor. - Non-NMDA receptor antagonists (e.g., CNQX): To ensure specificity for NMDA receptors. | - Dimethyl sulfoxide (DMSO): Typically used to dissolve the test compound. The final concentration should be kept low (e.g., <0.1%) to avoid off-target effects. |
| Calcium Imaging | Measures intracellular calcium influx following NMDA receptor activation. | - Dizocilpine (MK-801): To demonstrate maximal inhibition of calcium influx.[7] - Ifenprodil: A selective antagonist for the GluN2B subunit of the NMDA receptor.[9][10] | - Vehicle-treated cells stimulated with agonist: To establish the baseline calcium response. - Cells not stimulated with agonist: To measure basal calcium levels. | - Dimethyl sulfoxide (DMSO) |
| Cell Viability Assays (e.g., LDH, MTT, Calcein-AM/PI) | Assesses the neuroprotective effects of the compound against NMDA-induced excitotoxicity. | - Dizocilpine (MK-801): To demonstrate maximal protection against excitotoxicity. - Other known neuroprotective agents. | - Cells exposed to NMDA agonist alone: To induce maximal cell death. - Untreated cells: To represent 100% viability. | - Dimethyl sulfoxide (DMSO) |
Comparative Data: IC50 Values of NMDA Receptor Antagonists
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for 1,3-diaminoadamantane (memantine) and other NMDA receptor antagonists in various in vitro assays.
Table 2: Comparative IC50 Values for NMDA Receptor Antagonists
| Compound | Assay Type | Cell Type/Preparation | IC50 Value | Reference |
| 1,3-Diaminoadamantane (Memantine) | Whole-cell patch clamp | Dissociated hippocampal cultures | 2.1 µM | [8] |
| Ketamine | Whole-cell patch clamp | Dissociated hippocampal cultures | 1.5 µM | [8] |
| Dizocilpine (MK-801) | Digital holographic microscopy | Cortical neurons | 170 nM (biphasic response), 760 nM (RD response) | [11] |
| Ifenprodil | Electrophysiology | Recombinant human NR1a/NR2B receptors | 79 nM | [9] |
| Ro 25-6981 | Calcium influx | Chicken forebrain cell culture | ~10 nM | [12] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through NMDA receptors in response to agonist application and modulation by antagonists.[13][14]
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific NMDA receptor subunits are plated on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents. Agonists (e.g., NMDA and glycine) are applied to elicit a current, and the test compound (1,3-diaminoadamantane) is co-applied at various concentrations to determine its inhibitory effect.
-
Controls:
-
Positive Control: Application of a known NMDA receptor antagonist like MK-801 to demonstrate complete channel block.
-
Negative Control: Application of the vehicle (e.g., DMSO) to ensure it does not affect the NMDA receptor current.
-
2. Calcium Imaging Assay
This method measures changes in intracellular calcium concentration, a downstream effect of NMDA receptor activation.[15][16][17]
-
Cell Preparation and Dye Loading: Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure: Baseline fluorescence is measured before the addition of an NMDA receptor agonist (e.g., glutamate and glycine). The test compound is added prior to or concurrently with the agonist.
-
Data Analysis: The change in fluorescence intensity, indicating intracellular calcium levels, is recorded over time. The inhibitory effect of the compound is calculated by comparing the calcium response in its presence to the response with the agonist alone.
-
Controls:
-
Positive Control: A known antagonist like MK-801 is used to demonstrate maximal inhibition of the calcium signal.
-
Negative Control: Cells are treated with the vehicle and agonist to establish the maximum calcium response.
-
Section 2: Controls for In Vitro Antiviral Studies
Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity, primarily against influenza A virus, by targeting the M2 ion channel.[4] Given its structural similarity, 1,3-diaminoadamantane has also been investigated for potential antiviral effects.
Key In Vitro Assay and Recommended Controls
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Table 3: Experimental Controls for In Vitro Antiviral Assays
| Assay Type | Purpose | Positive Controls | Negative Controls | Vehicle Control |
| Plaque Reduction Assay | Quantifies the reduction in viral plaques in the presence of the test compound. | - Known antiviral drug active against the specific virus (e.g., Oseltamivir or Zanamivir for influenza). [18] - Amantadine or Rimantadine (for susceptible influenza A strains). [4] | - Virus-infected cells without any treatment: To determine the maximum number of plaques. - Uninfected cells: To ensure cell monolayer integrity. | - Dimethyl sulfoxide (DMSO) |
Comparative Data: Antiviral Activity of Adamantane Derivatives
The following table provides examples of antiviral activity for adamantane derivatives against influenza A virus.
Table 4: Comparative Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | Cell Line | EC50 / IC50 Value | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | Varies depending on strain sensitivity | [4] |
| Rimantadine | Influenza A/H3N2 | MDCK | Varies depending on strain sensitivity | [4] |
| N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) | Influenza A/HK/68 (H3N2) | MDCK | 3.5 µM | [6] |
| N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine (4j) | Influenza A/PR/8/34 (H1N1) | MDCK | 7.5 µM | [6] |
Experimental Protocol
1. Plaque Reduction Assay
This assay assesses the ability of a compound to inhibit the cytopathic effect of a virus.[2][19][20]
-
Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is grown in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus.
-
Compound Treatment: The test compound is added at various concentrations to the infected cells.
-
Overlay and Incubation: The cells are covered with a semi-solid overlay (e.g., agarose or Avicel) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
-
Controls:
-
Positive Control: A known antiviral drug is used to confirm the assay's ability to detect antiviral activity.
-
Negative Control: Infected cells are treated with the vehicle to establish the baseline plaque count.
-
Visualizing Key Pathways and Workflows
To further clarify the experimental design and underlying biological processes, the following diagrams illustrate the NMDA receptor signaling pathway and a typical in vitro experimental workflow for studying 1,3-diaminoadamantane.
Caption: NMDA Receptor Signaling Pathway and Site of Action for 1,3-Diaminoadamantane.
Caption: Generalized In Vitro Experimental Workflow for 1,3-Diaminoadamantane.
References
- 1. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. Influenza virus plaque assay [protocols.io]
Unraveling the Enigmatic Mechanism of 1,3-Diphenyl-2-aminopropane: A Comparative Analysis
A comprehensive examination of the pharmacodynamic profile of 1,3-diphenyl-2-aminopropane (1,3-DAA) reveals a primary mechanism of action as a dopamine transporter inhibitor, distinguishing it from classic monoamine releasing agents like amphetamine. This guide provides a detailed comparison of 1,3-DAA's activity with relevant compounds, supported by experimental data, to elucidate its functional role in modulating monoaminergic neurotransmission.
This report synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear understanding of 1,3-DAA's mechanism of action. Through a comparative lens, we explore its binding affinities and functional potencies at key monoamine transporters, contrasting them with those of well-characterized psychostimulants.
Comparative Pharmacological Profile at Monoamine Transporters
The interaction of 1,3-DAA and its N-methylated analog, α-benzyl-N-methylphenethylamine (BNMPA), with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been characterized through in vitro assays. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of these compounds, alongside the prototypical monoamine releaser d-amphetamine and the reuptake inhibitor cocaine, for a comprehensive comparison.
| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | DAT IC50 (µM) | Primary Mechanism |
| 1,3-Diphenyl-2-aminopropane (1,3-DAA) | 8.73[1] | No significant affinity | >10 | - | Dopamine Reuptake Inhibitor |
| α-Benzyl-N-methylphenethylamine (BNMPA) | 6.05[1] | No significant affinity | 14.5[1] | 5.1[1] | Dopamine Reuptake Inhibitor |
| d-Amphetamine | 0.2 - 0.9 | 0.04 - 0.1 | 2.0 - 5.0 | 0.03 - 0.1 | Monoamine Releaser |
| Cocaine | 0.2 - 0.6 | 0.3 - 0.8 | 0.1 - 0.4 | 0.2 - 0.5 | Monoamine Reuptake Inhibitor |
Note: Data for d-amphetamine and cocaine are compiled from multiple sources and represent a typical range of reported values.
The data clearly indicates that 1,3-DAA and its N-methylated analog, BNMPA, exhibit a preference for the dopamine transporter with micromolar affinity.[1] Crucially, studies on BNMPA, which is metabolized to 1,3-DAA, show that it primarily acts as an inhibitor of dopamine uptake rather than a potent releaser.[1] BNMPA was found to only slightly enhance the basal efflux of dopamine at high concentrations (≥100 µM) and had no effect on norepinephrine efflux.[1] This pharmacological profile aligns more closely with that of a dopamine reuptake inhibitor, like cocaine, rather than a releasing agent, such as d-amphetamine.
Proposed Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action for 1,3-DAA is proposed to be the competitive inhibition of the dopamine transporter (DAT). By binding to DAT, 1,3-DAA blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, thereby enhancing dopaminergic neurotransmission.
Experimental Workflow for Characterization
The pharmacological profile of compounds like 1,3-DAA is typically determined through a series of in vitro assays. The following diagram illustrates a standard experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for monoamine transporters (DAT, NET, SERT).
Materials:
-
Rat striatal (for DAT), hippocampal (for NET), or cortical (for SERT) membranes.
-
Radioligands: [3H]CFT (for DAT), [3H]Nisoxetine (for NET), [3H]Paroxetine (for SERT).
-
Test compound (1,3-DAA) at various concentrations.
-
Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare membrane homogenates from the respective brain regions.
-
In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays
Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of monoamine neurotransmitters.
Materials:
-
Synaptosomes prepared from rat striatum (for dopamine uptake), hippocampus (for norepinephrine uptake), or cortex (for serotonin uptake).
-
Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.
-
Test compound (1,3-DAA) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitors for non-specific uptake (as in binding assays).
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle in uptake buffer.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantify the radioactivity retained by the synaptosomes using a scintillation counter.
-
Determine the IC50 value by analyzing the concentration-response curve.
Neurotransmitter Release Assays
Objective: To determine if a test compound induces the release of monoamine neurotransmitters.
Materials:
-
Brain slices (e.g., striatum for dopamine release) or synaptosomes.
-
Radiolabeled neurotransmitters for preloading.
-
Superfusion apparatus.
-
Test compound (1,3-DAA) at various concentrations.
-
Known releasing agent (e.g., d-amphetamine) as a positive control.
-
Krebs-bicarbonate buffer.
Procedure:
-
Preload the brain tissue preparation with the respective radiolabeled neurotransmitter.
-
Place the tissue in a superfusion chamber and perfuse with buffer to establish a stable baseline of neurotransmitter release.
-
Introduce the test compound or a known releasing agent into the superfusion buffer for a defined period.
-
Collect fractions of the superfusate at regular intervals.
-
Quantify the radioactivity in each fraction to measure the amount of neurotransmitter released.
-
Compare the release induced by the test compound to the basal release and the release induced by the positive control.
References
A Comparative Study of Adamantane and Other Diamondoid Compounds in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adamantane and other lower-order diamondoid compounds, specifically diamantane and triamantane. The unique cage-like structure of these molecules imparts desirable physicochemical and pharmacological properties, making them valuable scaffolds in medicinal chemistry. This document summarizes their key characteristics, synthesis, and biological activities, supported by experimental data and detailed protocols to aid in research and development.
Physicochemical Properties
The rigid, lipophilic nature of diamondoids significantly influences their behavior in biological systems. Adamantane, the smallest of the diamondoids, has been most extensively studied and utilized in drug design. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and facilitate passage through the blood-brain barrier.[1] Higher diamondoids like diamantane and triamantane exhibit even greater lipophilicity due to their larger carbon frameworks.
Below is a comparative summary of the key physicochemical properties of adamantane, diamantane, and triamantane.
| Property | Adamantane (C₁₀H₁₆) | Diamantane (C₁₄H₂₀) | Triamantane (C₁₈H₂₄) |
| Molecular Weight ( g/mol ) | 136.24 | 188.32 | 240.41 |
| Melting Point (°C) | ~270 (sublimes)[2] | ~236.5[3] | ~221.5[3] |
| LogP (calculated) | ~3.3 | ~4.5 | ~5.7 |
| Aqueous Solubility | Poorly soluble[2] | Very poorly soluble | Extremely poorly soluble |
| Molecular Dimensions (Å) | Width: 6.8 - 7.9, Length: 7.6 - 9.5, Height: 7.4 - 9.6[4] | Width: 6.8 - 7.4, Length: 9.3 - 10.0, Height: 7.4 - 8.5[4] | Larger than diamantane[5] |
| Symmetry Point Group | Td | D3d | C2v |
Synthesis Overview
The synthesis of diamondoids presents varying degrees of complexity. Adamantane is readily synthesized in high yields through Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[6] This accessibility has contributed to its widespread use in medicinal chemistry. The synthesis of higher diamondoids is more challenging, often resulting in lower yields and requiring more complex procedures.[3]
| Diamondoid | Precursor Example | Catalyst | Typical Yield | Reference |
| Adamantane | Tetrahydrodicyclopentadiene | AlCl₃ (Lewis Acid) | 30-60% | [3][6] |
| Diamantane | Various C₁₄H₂₀ isomers | AlBr₃ (Lewis Acid) | Moderate | [3] |
| Triamantane | Not readily synthesized, often isolated | - | Very Low (from petroleum) | [3][5] |
Biological Activities and Applications in Drug Development
The unique structural and physicochemical properties of diamondoids have led to their exploration in various therapeutic areas. Adamantane derivatives are the most prominent, with several approved drugs on the market. The applications of diamantane and triamantane in medicine are less developed but represent an area of growing interest.[5]
Antiviral Activity
Amantadine and rimantadine are well-known antiviral drugs effective against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[7][8]
Signaling Pathway: Amantadine Inhibition of Influenza A M2 Proton Channel
Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.
Neurodegenerative Diseases (NMDA Receptor Antagonism)
Memantine, an aminoadamantane derivative, is used in the treatment of moderate-to-severe Alzheimer's disease. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[9][10][11]
Signaling Pathway: Memantine's Modulation of NMDA Receptor Activity
Caption: Memantine blocks excessive NMDA receptor activity while permitting normal function.
Drug Resistance (P-glycoprotein Inhibition)
Certain adamantane derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transporter protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells.
Experimental Workflow: P-glycoprotein (P-gp) Inhibition Assay
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. arxiv.org [arxiv.org]
- 4. Molecular size and shape properties of diamondoid molecules occurring in crude oil - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. Amantadine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
Benchmarking New Adamantane Analogs Against Existing Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of novel adamantane analogs against established antiviral drugs. The information is supported by experimental data from recent studies, with a focus on quantitative analysis and detailed methodologies.
Introduction to Adamantane Antivirals
Adamantane and its derivatives have a long history in antiviral therapy, with amantadine and rimantadine being the first licensed drugs for influenza A virus infections.[1][2] These compounds function by targeting the M2 proton channel of the virus, a crucial component in the viral replication cycle.[1][3] However, the emergence of widespread resistance has necessitated the development of new adamantane analogs with improved efficacy and a broader spectrum of activity.[4] Recent research has focused on modifying the adamantane scaffold to overcome resistance and to explore activity against other viruses, including SARS-CoV-2.[5][6]
Mechanism of Action
The primary antiviral mechanism of adamantane derivatives against influenza A virus involves the blockade of the M2 ion channel.[3][7] This channel is a tetrameric protein that allows protons to enter the virion upon its entry into the host cell's endosome. The resulting acidification is essential for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm. By physically obstructing the M2 channel, adamantane analogs prevent this pH drop, thereby halting viral replication at an early stage.[2][8]
In the context of coronaviruses, the mechanism of adamantane derivatives is less defined. Some studies suggest that they may interfere with the viral E protein channel, while others propose that they inhibit viral entry by increasing the pH of endosomes, which in turn affects the activity of host cell proteases like Cathepsin L, essential for viral processing.[6][9]
Diagram of M2 Proton Channel Inhibition by Adamantane Analogs
Caption: Inhibition of the influenza A M2 proton channel by an adamantane analog, preventing viral uncoating.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of new adamantane analogs compared to benchmark antiviral drugs against Influenza A virus and SARS-CoV-2. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are presented, indicating the drug concentration required to inhibit viral replication by 50%. A lower value signifies higher potency.
Table 1: Antiviral Activity against Influenza A Virus (H3N2)
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/Hong Kong/68 | MDCK | CPE Reduction | 25.42 | >100 | >3.9 | [10] |
| Rimantadine | A/Hong Kong/68 | MDCK | CPE Reduction | Not Reported | Not Reported | Not Reported | |
| Glycyl-rimantadine (4b) | A/Hong Kong/68 | MDCK | CPE Reduction | 7.14 | >100 | >14.0 | [10] |
| Leucyl-rimantadine (4d) | A/Hong Kong/68 | MDCK | CPE Reduction | 15.21 | >100 | >6.6 | [10] |
| Phenylalanyl-amantadine (5e) | A/Hong Kong/68 | MDCK | CPE Reduction | 59.71 | >100 | >1.7 | [10] |
Table 2: Antiviral Activity against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | WA/01 | Vero E6 | CPE Reduction | 120-130 | >300 | >2.3 | [1] |
| Rimantadine | WA/01 | Vero E6 | CPE Reduction | 30-40 | >300 | >7.5 | [1] |
| Tromantadine | WA/01 | Vero E6 | CPE Reduction | 60-100 | >300 | >3.0 | [1] |
| Compound [I] (aminoadamantane derivative) | Not Specified | Vero CCL-81 | Not Specified | 0.32 | >1000 | >3125 | [5] |
| Amantadine | Not Specified | Vero CCL-81 | Not Specified | 39.71 | >1000 | >25.1 | [5] |
| Amantadine | Not Specified | Vero E6 | CPE Reduction | 83-119 | Not Reported | Not Reported | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral activity studies. The following are generalized protocols for the key assays cited in this guide.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Experimental Workflow for CPE Assay
Caption: A typical workflow for a Cytopathic Effect (CPE) reduction assay.
Detailed Steps:
-
Cell Seeding: Host cells (e.g., Vero E6, MDCK) are seeded into 96-well microplates and incubated until a confluent monolayer is formed.[12][13]
-
Compound Preparation: Test compounds are serially diluted to various concentrations in cell culture medium.[12]
-
Treatment: The culture medium is removed from the cells, and the compound dilutions are added. Control wells with no compound (virus control) and no virus (cell control) are included.[9][14]
-
Infection: A predetermined amount of virus is added to all wells except the cell control wells.[13]
-
Incubation: The plates are incubated at an optimal temperature (e.g., 37°C) for a period sufficient to allow for viral replication and the development of CPE in the virus control wells (typically 48-72 hours).[13]
-
Staining: The medium is removed, and the remaining viable cells are stained with a dye such as crystal violet or neutral red.[9][14]
-
Quantification: The dye is eluted, and the absorbance is measured using a plate reader. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by regression analysis of the dose-response curve.[12]
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Experimental Workflow for Plaque Reduction Assay
Caption: A generalized workflow for a Plaque Reduction Assay.
Detailed Steps:
-
Cell Seeding: Confluent monolayers of susceptible cells are prepared in multi-well plates (e.g., 6- or 12-well).[15]
-
Infection: The cell monolayers are infected with a dilution of virus that will produce a countable number of plaques.[16]
-
Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1-2 hours).[15]
-
Overlay: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of localized plaques.[17]
-
Incubation: The plates are incubated for several days until visible plaques are formed in the control wells.[16]
-
Visualization: The cells are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to make the plaques visible.[16]
-
Quantification: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells to determine the percentage of plaque reduction. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[7]
Conclusion
The development of new adamantane analogs shows significant promise in overcoming the limitations of older drugs in this class. As demonstrated in the comparative data, novel derivatives can exhibit substantially higher potency against both influenza A virus and emerging viruses like SARS-CoV-2. The continued exploration of the adamantane scaffold, guided by quantitative antiviral assays and a deeper understanding of their mechanisms of action, is a valuable strategy in the search for new and effective antiviral therapies. Researchers and drug developers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data in the evaluation of these promising compounds.
References
- 1. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity | BioWorld [bioworld.com]
- 6. d-nb.info [d-nb.info]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amantadine Inhibits SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 13. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Unveiling the Predictive Power of Computational Models for Adamantane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models used to predict key properties of adamantane derivatives. The performance of these models is evaluated against experimental data, offering insights into their accuracy and applicability in the drug discovery pipeline.
Adamantane, a rigid, cage-like hydrocarbon, serves as a versatile scaffold in medicinal chemistry, lending its unique properties to a wide array of therapeutic agents. Predicting the physicochemical and biological properties of its derivatives is crucial for accelerating drug design and development. This guide delves into the validation of computational models for predicting three critical properties of adamantane derivatives: binding affinity, antiviral activity, and solubility, alongside a discussion on cytotoxicity.
Predicting Binding Affinity: A Close Look at Free Energy Calculations
The ability to accurately predict how strongly a molecule will bind to its target is a cornerstone of rational drug design. For adamantane derivatives, which are known to target various proteins, including the influenza A M2 proton channel, computational methods such as Free Energy Perturbation (FEP) and alchemical free energy calculations are frequently employed.
Data Presentation: Computational vs. Experimental Binding Affinity
The following table summarizes the performance of alchemical free energy calculations in predicting the relative binding free energies (ΔΔG) of aminoadamantane derivatives to the influenza A/M2 transmembrane domain, validated by experimental data from Isothermal Titration Calorimetry (ITC).
| Adamantane Derivative | Computational Model | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |
| Amantadine | Alchemical Free Energy (BAR) | - | - |
| Rimantadine | Alchemical Free Energy (BAR) | 0.2 ± 0.1 | 0.1 |
| (S)-Rimantadine | Alchemical Free Energy (BAR) | 0.2 ± 0.1 | 0.1 |
| (R)-Rimantadine | Alchemical Free Energy (BAR) | 0.2 ± 0.1 | 0.1 |
| N-methyl-amantadine | Alchemical Free Energy (BAR) | 0.5 ± 0.1 | 0.4 |
| N-ethyl-amantadine | Alchemical Free Energy (BAR) | 0.8 ± 0.1 | 0.7 |
BAR: Bennett Acceptance Ratio method
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: The macromolecule (e.g., M2 protein) and the adamantane derivative (ligand) are prepared in an identical, well-matched buffer to minimize heats of dilution. Samples are thoroughly degassed before use.
-
Instrumentation: The experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the macromolecule solution, and the injection syringe is loaded with the ligand solution.
-
Titration: A series of small, precise injections of the ligand solution are made into the sample cell.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Logical Workflow for Binding Affinity Prediction and Validation
Workflow for predicting and validating the binding affinity of adamantane derivatives.
Predicting Antiviral Activity: The Role of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are particularly useful for predicting the antiviral potency of novel adamantane derivatives.
Data Presentation: 3D-QSAR CoMFA Model vs. Experimental Antiviral Activity
The table below presents a comparison of the predicted and experimental anti-influenza A (H3N2) activity (IC50) for a set of amantadine analogues, based on a 3D-QSAR Comparative Molecular Field Analysis (CoMFA) model.[1]
| Compound | Predicted pIC50 | Experimental IC50 (µM) |
| Amantadine Analogue 1 | 5.30 | 5.01 |
| Amantadine Analogue 2 | 4.85 | 14.13 |
| Amantadine Analogue 3 | 4.62 | 23.99 |
| Rimantadine-Glycine Conjugate | 6.15 | 0.71 |
pIC50 = -log(IC50)
The CoMFA model demonstrated a good predictive correlation (R²test) for the test set of compounds.[1]
Experimental Protocol: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 96-well plates.
-
Virus Infection: The cell monolayers are infected with a specific strain of influenza A virus.
-
Compound Treatment: The infected cells are then treated with various concentrations of the adamantane derivatives.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is compared to the number in untreated control wells. The IC50 value, the concentration of the compound that inhibits 50% of viral plaque formation, is then calculated.
Signaling Pathway of Influenza A M2 Channel Inhibition
Inhibition of the influenza A M2 proton channel by adamantane derivatives.
Predicting Solubility: From Sublimation to Solvation
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. Computational models can be used to predict the solubility of adamantane derivatives in various solvents.
Data Presentation: Experimental Solubility of Adamantane Sulfonamide Derivatives
The following table presents the experimentally determined mole fraction solubility (x) of two adamantane sulfonamide derivatives in buffer (pH 7.4) at different temperatures.[2]
| Compound | Temperature (K) | Solubility (x · 105) |
| N-(Adamantan-1-yl)benzenesulfonamide | 298.15 | 1.25 |
| 303.15 | 1.60 | |
| 308.15 | 2.05 | |
| 313.15 | 2.62 | |
| N-(Adamantan-1-yl)-4-methylbenzenesulfonamide | 298.15 | 0.45 |
| 303.15 | 0.58 | |
| 308.15 | 0.74 | |
| 313.15 | 0.95 |
Experimental Protocol: Isothermal Saturation Method
Methodology:
-
Sample Preparation: An excess amount of the solid adamantane derivative is added to a known volume of the solvent (e.g., buffer pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid, typically by centrifugation or filtration.
-
Concentration Analysis: The concentration of the adamantane derivative in the saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-spectrophotometry.
-
Solubility Calculation: The solubility is calculated from the measured concentration.
Assessing Cytotoxicity: An In Vitro Perspective
While computational models for predicting toxicity are evolving, in vitro assays remain the gold standard for validating these predictions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: A specific number of cells are seeded into each well of a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the adamantane derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well and the plates are incubated further. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.
Conclusion
The validation of computational models against robust experimental data is paramount for their reliable application in drug discovery. This guide highlights that while computational methods show promise in predicting the properties of adamantane derivatives, experimental verification remains indispensable. For binding affinity, free energy calculation methods provide valuable insights that correlate well with ITC data. In the realm of antiviral activity, QSAR models serve as effective tools for predicting potency, with in vitro assays providing the necessary validation. Similarly, understanding solubility and cytotoxicity requires a synergistic approach, combining computational predictions with established experimental protocols. As computational models continue to evolve in sophistication, their integration with high-quality experimental data will undoubtedly streamline the journey of adamantane-based therapeutics from concept to clinic.
References
- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,4-Diaminoanisole (3,4-DAA): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
3,4-Diaminoanisole (3,4-DAA), a chemical intermediate utilized in various organic synthesis applications, requires careful handling and disposal due to its potential hazards. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is crucial for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is harmful if inhaled, swallowed, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory system.[1] The related isomer, 2,4-Diaminoanisole, is a suspected carcinogen, and therefore, this compound should be handled with appropriate caution.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.
Quantitative Data for 3,4-Diaminoanisole
| Property | 3,4-Diaminoanisole (CAS: 102-51-2) | 2,4-Diaminoanisole (CAS: 615-05-4) - for reference |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [3] | 138.17 g/mol [4] |
| Appearance | Dark Brown to Black Oil to Waxy Solid[5] | Needle-like solid[4] |
| Melting Point | 46-48°C[1] | 67-68°C[6] |
| Boiling Point | 302.4 ± 22.0 °C at 760 mmHg[1] | 221°C[6] |
| Density | 1.2 ± 0.1 g/cm³[1] | Not Available |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly).[5] The dihydrochloride salt is soluble in water.[7] | Soluble in alcohol and hot ether; slightly soluble in DMSO.[8] |
| Toxicity (LD50/LC50) | Not Available[1] | LD50 Rat (intraperitoneal): 116 mg/kg[8] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. The following procedure provides a general guideline for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Collection and Segregation
-
All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and rinse water from cleaning contaminated glassware, must be collected as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be segregated as a non-halogenated organic waste.
-
Use a designated, properly labeled, and sealable waste container. The container must be made of a material compatible with aromatic amines.
Step 2: Spill Management
-
In the event of a small spill, carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[1] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Ensure the spill area is decontaminated after cleanup.
Step 3: Decontamination of Glassware and Surfaces
-
All glassware and surfaces that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., methanol or ethanol) and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash with soap and water.
Step 4: Final Disposal
-
The primary recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility. Aromatic amines can be destroyed in a high-temperature incinerator equipped with an afterburner and scrubber.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Ensure that the waste container is properly labeled with the full chemical name and associated hazards.
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 3,4-Diaminoanisole.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsrc [chemsrc.com]
- 2. fishersci.ca [fishersci.ca]
- 3. 3,4-Diaminoanisole | CAS 102-51-2 | LGC Standards [lgcstandards.com]
- 4. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]
- 5. theclinivex.com [theclinivex.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 3,4-Diaminoanisole dihydrochloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
